Comprehensive Structure Elucidation of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline: A Technical Guide
Executive Summary The imidazo[4,5-f]quinoline pharmacophore is the defining structural core of several highly potent heterocyclic amines (HCAs), which are well-documented food-borne mutagens and carcinogens formed via th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[4,5-f]quinoline pharmacophore is the defining structural core of several highly potent heterocyclic amines (HCAs), which are well-documented food-borne mutagens and carcinogens formed via the Maillard reaction during the high-temperature processing of protein-rich foods[1]. Within this class, the exact regiochemical placement of alkyl groups—such as in 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline —drastically alters the molecule's steric profile, its susceptibility to cytochrome P450-mediated N-hydroxylation, and its subsequent DNA intercalation geometry[2].
This whitepaper provides an in-depth, authoritative technical guide to the structure elucidation of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline. By detailing the causality behind specific analytical choices and establishing self-validating experimental protocols, this guide serves as a definitive framework for researchers and drug development professionals isolating or synthesizing complex tricyclic heteroaromatics[3].
Strategic Analytical Workflow
The elucidation of highly conjugated, nitrogen-dense tricyclic systems cannot rely on a single analytical technique. Mass spectrometry provides the elemental composition but is blind to regiochemistry. 1D Nuclear Magnetic Resonance (NMR) identifies functional groups but struggles to link isolated spin systems across the non-protonated fusion carbons (C-3a, C-5a, C-9a). Therefore, a multi-modal workflow culminating in 2D NMR is the causal link required to bridge these isolated domains into an unambiguous 3D structure.
Figure 1: Sequential analytical workflow for the structure elucidation of imidazo[4,5-f]quinolines.
High-Resolution Mass Spectrometry (HRMS): Establishing the Molecular Formula
Before spatial relationships can be mapped, the exact molecular formula must be locked. For 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline, the theoretical monoisotopic mass for the protonated species
[M+H]+
is calculated as
m/z
198.1026 (Formula:
C12H11N3
).
Causality of Ionization Choice
Electrospray Ionization (ESI) in positive ion mode (
ESI+
) is specifically chosen over Electron Impact (EI). The highly basic nature of the imidazole (
N−3
) and quinoline (
N−6
) nitrogens ensures near-quantitative protonation in acidic mobile phases (e.g., 0.1% Formic Acid). This soft ionization prevents premature fragmentation of the core, allowing the intact molecular ion to be measured with sub-ppm accuracy.
Fragmentation Causality (MS/MS)
Upon Collision-Induced Dissociation (CID), the molecule exhibits a highly characteristic fragmentation pathway:
Loss of a methyl radical (
Δm/z
15): Confirms the presence of N-methyl or activated C-methyl groups.
Loss of HCN (
Δm/z
27): A hallmark of unsubstituted imidazole and pyridine rings, validating the heterocyclic nature of the outer rings[4].
Nuclear Magnetic Resonance (NMR): The Regiochemical Rosetta Stone
The primary structural challenge is proving that the methyl groups reside specifically at the N-1 and C-5 positions, rather than alternative sites (e.g., N-3, C-4, or C-8). This requires tracing both scalar (through-bond) and dipolar (through-space) couplings.
1D NMR Signatures
Proton (
1H
) NMR: The spectrum will reveal two distinct 3H singlets. The N-1 methyl typically resonates downfield (
δH
~3.95 ppm) due to the strong deshielding effect of the adjacent imidazole nitrogen, while the C-5 methyl resonates further upfield (
δH
~2.70 ppm). The quinoline pyridine ring (H-7, H-8, H-9) presents as a classic strongly coupled AMX spin system.
Carbon (
13C
) NMR: 12 distinct carbon resonances must be observed, including three non-protonated fusion carbons, validating the asymmetric nature of the 1,5-substitution pattern.
2D NMR Regiochemical Logic
Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are the causal tools used to anchor the methyl groups to the core.
Figure 2: Causality network of HMBC and NOESY NMR correlations defining the 1,5-dimethyl positions.
Quantitative Data Summary
Table 1: Representative NMR Assignment for 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline
Position
1H
NMR (
δ
, ppm, mult,
J
in Hz)
13C
NMR (
δ
, ppm)
HMBC Correlations (
1H→13C
)
NOESY Correlations
N-1
CH3
3.95 (3H, s)
32.5
C-2, C-9a
H-9
C-2
8.10 (1H, s)
143.2
C-3a, C-9a
-
C-4
7.85 (1H, s)
122.1
C-5, C-5a, C-9a
C-5
CH3
C-5
CH3
2.70 (3H, s)
18.4
C-4, C-5, C-5a
H-4
C-7
8.85 (1H, dd,
J
=4.2, 1.5)
148.5
C-8, C-9, C-5a
H-8
C-8
7.45 (1H, dd,
J
=8.4, 4.2)
121.0
C-7, C-9
H-7, H-9
C-9
8.60 (1H, dd,
J
=8.4, 1.5)
130.2
C-7, C-8, C-9a
H-8, N-1
CH3
(Note: The singlet nature of H-4 definitively proves that C-5 is substituted, breaking the ortho-coupling that would be present in an unsubstituted benzene ring).
Self-Validating Experimental Methodologies
To ensure the highest degree of scientific integrity, the following protocols are designed as self-validating systems, meaning internal controls are built directly into the acquisition parameters.
Protocol 1: LC-HRMS Acquisition with Real-Time Mass Calibration
Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in
H2O
:MeOH (50:50) containing 0.1% Formic Acid.
Chromatography: Inject 2
μL
onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7
μm
). Use a gradient of 5% to 95% Acetonitrile over 5 minutes.
Source Tuning: Set the ESI capillary voltage to +3.5 kV.
Self-Validation Step (LockSpray): Infuse Leucine Enkephalin (
m/z
556.2771) via a secondary reference sprayer at 10
μL/min
. The mass spectrometer software must sample this reference spray every 10 seconds to correct the mass axis dynamically. Causality: This eliminates instrumental drift caused by temperature fluctuations in the flight tube, guaranteeing sub-2 ppm accuracy for the target
m/z
198.1026.
Protocol 2: 2D HMBC NMR Acquisition with J-Filtering
Sample Preparation: Dissolve 5 mg of the compound in 600
μL
of deuterated chloroform (
CDCl3
).
CDCl3
is chosen because imidazoquinolines exhibit sharp lines in non-polar, aprotic solvents, minimizing exchange broadening at the nitrogens[2].
Referencing: Use the residual
CHCl3
peak (
δH
7.26 ppm,
δC
77.16 ppm) as the internal chemical shift standard.
Pulse Sequence Selection: Select a gradient-selected HMBC sequence (e.g., hmbcgplpndqf).
Self-Validation Step (Low-Pass J-Filter): Set the one-bond coupling constant (
1JCH
) filter to 145 Hz, and optimize the long-range coupling constant (
nJCH
) delay for 8 Hz (approx. 62.5 ms). Causality: The low-pass filter actively suppresses direct
1H−13C
correlations. If a cross-peak is observed between the N-1 methyl protons and C-9a, the filter guarantees it is a genuine 3-bond correlation, preventing the misassignment of the molecular topology.
Conclusion
The structure elucidation of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline requires a rigorously controlled analytical environment. By combining the exact mass capabilities of HRMS with the spatial and through-bond connectivity mapping of 2D NMR, researchers can definitively assign the regiochemistry of this complex HCA derivative. The self-validating protocols outlined herein ensure that the resulting structural assignments are not merely interpreted, but mathematically and physically proven.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 164569, 1H-Imidazo[4,5-f]quinoline." PubChem, [Link].
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 53462, 2-Amino-3-methylimidazo(4,5-f)quinoline." PubChem, [Link].
International Agency for Research on Cancer (IARC). "MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE)." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, [Link].
Stavros, K. M., et al. "Base-Displaced Intercalated Conformation of the 2-Amino-3-methylimidazo[4,5-f]quinoline N2-dG DNA Adduct Positioned at the Nonreiterated G1 in the NarI Restriction Site." Chemical Research in Toxicology, ACS Publications, 2015. [Link].
In-Depth Technical Guide: Synthesis and Mechanistic Profiling of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline
Executive Summary & Scientific Rationale The imidazo[4,5-f]quinoline scaffold is a critical pharmacophore and toxicological marker, most famously represented by food-borne mutagenic heterocyclic amines (HCAs) such as IQ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The imidazo[4,5-f]quinoline scaffold is a critical pharmacophore and toxicological marker, most famously represented by food-borne mutagenic heterocyclic amines (HCAs) such as IQ and MeIQ. However, 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline (CAS: 147057-23-6) represents a highly specialized non-amino derivative.
Unlike its mutagenic counterparts, this compound lacks the exocyclic C2-amino group. This structural variance completely blocks the classical CYP1A2-mediated N-oxidation pathway, preventing the formation of highly reactive arylnitrenium ions that cause DNA adducts (). Consequently, 1,5-dimethyl-1H-imidazo[4,5-f]quinoline serves as an invaluable negative control in Ames testing and a structurally safe scaffold for the development of novel kinase inhibitors and immunostimulants.
This whitepaper provides a comprehensive, self-validating synthetic workflow for the preparation of 1,5-dimethyl-1H-imidazo[4,5-f]quinoline, emphasizing regiocontrol, causality in reagent selection, and intermediate validation.
To understand the utility of 1,5-dimethyl-1H-imidazo[4,5-f]quinoline in drug development, one must analyze its metabolic stability. The absence of the C2-amine prevents heterolytic cleavage and electrophilic attack on the Guanine C8 position.
Figure 1: Metabolic pathway comparison showing blocked activation in the target compound.
Retrosynthetic Strategy & Workflow
The IUPAC nomenclature of 1,5-dimethyl-1H-imidazo[4,5-f]quinoline dictates that the quinoline precursor must bear a methyl group at C8 (which maps to C5 of the fused system) and a methylamino group at C5 (which maps to N1 of the fused system). The synthesis relies on the sequential functionalization of 8-methylquinoline, exploiting the electronic deactivation of the pyridine ring to direct electrophilic aromatic substitution strictly to the benzene moiety ().
Figure 2: Step-by-step synthetic workflow for 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized reaction conditions, yields, and in-process validation metrics required to maintain standard operating procedure (SOP) integrity.
Step
Chemical Transformation
Reagents & Conditions
Time / Temp
Typical Yield
Validation / Purity Check
1
Regioselective Nitration
HNO₃, H₂SO₄
2 h / 0–5 °C
85%
TLC (Hex:EtOAc 7:3), mp
2
Nitro Reduction
SnCl₂, HCl, EtOH
4 h / 80 °C
90%
Ninhydrin (+), LC-MS
3
Amine Protection
Ac₂O, Pyridine, DCM
2 h / 25 °C
95%
Disappearance of free amine
4
Ortho-Nitration
HNO₃, H₂SO₄
3 h / 0 °C
78%
¹H-NMR (loss of C6 proton)
5
Deprotection
6M HCl, H₂O
5 h / 100 °C
88%
TLC, appearance of NH₂
6
Strict Mono-N-Methylation
TsCl; MeI/K₂CO₃; H₂SO₄
12 h / Var.
72% (3 steps)
LC-MS (M+1 mass shift)
7
Final Nitro Reduction
H₂, 10% Pd/C, MeOH
6 h / 25 °C
92%
Rapid use (oxidation prone)
8
Imidazole Cyclocondensation
HC(OEt)₃, p-TsOH
5 h / 140 °C
81%
¹H-NMR (Imidazole C2-H singlet)
Core Experimental Protocols
To guarantee reproducibility, the two most mechanistically complex phases—strict mono-methylation and cyclocondensation—are detailed below. These protocols are designed as self-validating systems to prevent downstream failures.
Protocol A: Strict Mono-N-Methylation via Tosyl Protection (Step 6)
Causality Rationale: Direct methylation of an amine situated ortho to a nitro group is highly erratic due to diminished nucleophilicity and the risk of over-alkylation. Utilizing a protection-alkylation-deprotection sequence ensures 100% mono-methylation fidelity.
Tosylation: Dissolve 8-methyl-6-nitroquinolin-5-amine (1.0 eq) in anhydrous pyridine (0.5 M). Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise at 0 °C. Stir at room temperature for 4 hours. Quench with ice water and filter the resulting N-tosyl precipitate.
Methylation: Suspend the N-tosyl intermediate in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and methyl iodide (MeI, 1.5 eq). Stir at 40 °C for 6 hours. Validation: TLC (DCM:MeOH 95:5) should show a complete upward shift of the spot, confirming the absence of the N-H proton.
Detosylation: Dissolve the N-methyl-N-tosyl intermediate in concentrated H₂SO₄ (3 mL/mmol) and stir at 90 °C for 2 hours. Carefully pour over crushed ice and neutralize to pH 8 with aqueous NaOH. Extract with ethyl acetate (3x), dry over Na₂SO₄, and concentrate to yield pure 8-methyl-N-methyl-6-nitroquinolin-5-amine .
Protocol B: Imidazole Ring Annulation (Step 8)
Causality Rationale: Triethyl orthoformate is specifically selected over formic acid for the cyclocondensation of the diamine. Formic acid can lead to stable, uncyclized formamide intermediates at the secondary amine. Orthoesters, under acidic catalysis, drive the equilibrium directly to the fused imidazole ring by eliminating ethanol ().
Preparation: Immediately following the Pd/C reduction of the nitro group (Step 7), dissolve the highly sensitive 8-methyl-N5-methylquinoline-5,6-diamine (1.0 eq) in an excess of triethyl orthoformate (10.0 eq).
Catalysis & Cyclization: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq). Equip the flask with a reflux condenser and heat to 140 °C under a strict nitrogen atmosphere for 5 hours.
Monitoring: Track the reaction via LC-MS. The intermediate diamine (
[M+H]+
) should completely transition to the cyclized product mass minus 2 Da (due to the loss of 3x EtOH and ring closure).
Workup & Purification: Cool the mixture to room temperature and concentrate in vacuo to remove unreacted orthoformate. Dilute the residue with saturated aqueous NaHCO₃ and extract with dichloromethane (3x).
Isolation: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM:MeOH 9:1) to yield 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline as an off-white solid. Final Validation: ¹H-NMR will reveal a distinct, highly deshielded singlet (~8.0-8.5 ppm) corresponding to the C2 proton of the newly formed imidazole ring.
References
Kasai, H., & Nishimura, S. (1982). Syntheses of 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline and Its Related Compounds. Bulletin of the Chemical Society of Japan, 55(7), 2233-2235. URL:[Link]
Larin, A. N., Pobedinskaya, D. Y., Borovlev, I. V., et al. (2025). Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega, 10, 60763-60772. URL:[Link]
Bellamri, M., et al. (2006). Chemical synthesis of 2'-deoxyguanosine-C8 adducts with heterocyclic amines: an application to synthesis of oligonucleotides site-specifically adducted with 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine. Chemical Research in Toxicology, 19(6), 770-778. URL: [Link]
Foundational
Technical Whitepaper: Chemical Properties, Metabolic Activation, and Analytical Profiling of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline
Executive Summary 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline (CAS: 147057-23-6) is a specialized heterocyclic compound belonging to the imidazoquinoline family. While its closely related aminated analog, 2-amino-3-methylimi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,5-Dimethyl-1H-imidazo[4,5-f]quinoline (CAS: 147057-23-6) is a specialized heterocyclic compound belonging to the imidazoquinoline family. While its closely related aminated analog, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), is a well-documented potent food mutagen and carcinogen , the 1,5-dimethyl core serves as a critical mechanistic probe in structure-activity relationship (SAR) studies, toxicological profiling, and analytical standard development. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the canonical metabolic activation pathways of its aminated derivatives, and field-proven protocols for its analytical quantification and genotoxic assessment.
Structural & Physicochemical Profile
Understanding the baseline chemical properties of the 1,5-dimethyl-1H-imidazo[4,5-f]quinoline core is essential for designing effective extraction protocols and predicting its pharmacokinetic behavior. The molecule features a planar, highly conjugated tricyclic system that intercalates with DNA when activated, while its tertiary nitrogens dictate its ionization efficiency in mass spectrometry.
Table 1: Physicochemical Data Summary
Property
Value
Causality / Implication for Research
Chemical Name
1,5-Dimethyl-1H-imidazo[4,5-f]quinoline
Core scaffold for SAR mutagenesis studies.
CAS Registry Number
147057-23-6
Unique identifier for procurement .
Molecular Formula
C₁₂H₁₁N₃
Dictates an exact mass of ~197.095 Da.
Molecular Weight
197.24 g/mol
Used for molarity calculations in dosing.
LogP (Predicted)
~1.8 - 2.2
Moderate lipophilicity; requires organic solvents for stock solutions but permits reverse-phase LC retention.
Hydrogen Bond Donors
0
Lacks the exocyclic amine found in IQ; limits direct hydrogen bonding with biological targets unless modified.
Hydrogen Bond Acceptors
3
Nitrogen atoms (N1, N3, and quinoline N) readily accept protons, making the molecule highly responsive to ESI+ ionization.
Primary Solvents
DMSO, Methanol
DMSO is mandatory for in vitro bioassays (e.g., Ames test) to ensure complete dissolution without cellular toxicity.
In the study of imidazo[4,5-f]quinolines, genotoxicity is heavily dependent on metabolic activation. While the pure 1,5-dimethyl core lacks the exocyclic amine required for direct DNA adduct formation, its aminated derivatives (e.g., 2-amino-1,5-dimethyl-1H-imidazo[4,5-f]quinoline) undergo a highly specific, enzyme-mediated bioactivation cascade .
Understanding this pathway is critical for drug development professionals working to engineer out genotoxic liabilities in nitrogenous heterocycles. The aminated derivatives act as pro-mutagens and require a two-step Phase I/Phase II metabolic activation:
Phase I (N-Hydroxylation): Hepatic Cytochrome P450 enzymes (specifically CYP1A2) oxidize the exocyclic amine to an N-hydroxy intermediate.
Phase II (Esterification): N-acetyltransferases (NAT2) or sulfotransferases (SULTs) esterify the N-hydroxy group. The resulting ester is highly unstable and undergoes heterolytic cleavage to form a highly reactive arylnitrenium ion, which covalently binds to the C8 position of guanine in DNA .
Figure 1: CYP1A2 and NAT2-mediated metabolic activation pathway of imidazoquinolines.
To quantify 1,5-dimethyl-1H-imidazo[4,5-f]quinoline in complex biological or environmental matrices, a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required.
Self-Validating Protocol: LC-MS/MS Quantification
Note: This protocol incorporates internal standards and specific pH controls to ensure the system validates its own extraction efficiency.
Action: Spike the biological matrix (e.g., plasma or tissue homogenate) with a heavy-isotope internal standard (e.g., IQ-d3) at a known concentration.
Causality: The internal standard perfectly mimics the analyte's extraction losses and matrix-induced ion suppression, allowing for absolute quantification and self-correction of the data.
Action: Acidify the sample with 2% phosphoric acid to pH < 3. Load onto a pre-conditioned Oasis MCX cartridge. Wash with 0.1 N HCl, followed by 100% Methanol. Elute the target compound using 5% Ammonium Hydroxide (NH₄OH) in Methanol.
Causality: The imidazoquinoline nitrogens are protonated at low pH, binding strongly to the cation-exchange resin. The methanol wash removes neutral lipids and hydrophobic interferences. The basic elution buffer deprotonates the analyte, releasing it from the resin for a highly purified extract.
Step 3: UHPLC Chromatographic Separation
Action: Inject the reconstituted sample onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 x 100 mm). Use a gradient elution: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).
Causality: Formic acid acts as an ion-pairing agent, preventing peak tailing of the basic nitrogens while providing the necessary protons to enhance ionization efficiency in the subsequent MS step.
Step 4: MRM Mass Spectrometry (ESI+)
Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the parent mass[M+H]⁺ at m/z 198.1 to its dominant product ions.
Figure 2: Step-by-step LC-MS/MS analytical workflow for imidazoquinoline quantification.
In Vitro Genotoxicity Profiling: The Ames Assay
To evaluate the genotoxic potential of imidazoquinoline derivatives, the bacterial reverse mutation assay (Ames test) is the gold standard. Because these compounds are pro-mutagens, the assay must be supplemented with an exogenous metabolic activation system.
Self-Validating Protocol: Pre-Incubation Ames Test
Causality: Imidazoquinolines are planar molecules that intercalate into DNA, predominantly causing frameshift mutations. TA98 is highly sensitive to this specific mechanism.
Step 2: S9 Metabolic Activation Mix Formulation
Action: Prepare a 10% S9 mix using liver homogenate from rats induced with Aroclor 1254, combined with an NADPH-generating system (NADP+, Glucose-6-phosphate, MgCl₂).
Causality: Bacterial strains lack mammalian CYP450 enzymes. The S9 fraction provides the crucial CYP1A2 enzymes required to N-hydroxylate the imidazoquinoline, simulating human hepatic metabolism.
Step 3: The Pre-Incubation Phase
Action: In a sterile test tube, combine 100 µL of the bacterial culture, 500 µL of the S9 mix, and 50 µL of the test compound (dissolved in DMSO). Incubate at 37°C for 20 minutes with gentle shaking.
Causality: Unlike the standard plate incorporation method, pre-incubation allows the short-lived, highly reactive arylnitrenium metabolites to interact directly with the bacterial DNA in a liquid suspension before being immobilized in agar, drastically increasing assay sensitivity.
Step 4: Plating and System Validation
Action: Add 2 mL of molten top agar (containing trace histidine and biotin) to the mixture, vortex, and pour onto minimal glucose agar plates. Incubate for 48-72 hours at 37°C.
Validation Controls: The system is only considered valid if the negative control (DMSO vehicle) yields spontaneous revertants within historical bounds, and the positive controls (e.g., 2-aminoanthracene for +S9) show a >2-fold increase in colonies. This ensures both the bacteria and the S9 enzymes are fully active.
References
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. "IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE)." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56, 1993.[Link]
Graf, U., Wild, D., & Würgler, F. E. "Genotoxicity of 2-amino-3-methylimidazo(4, 5-f)quinoline (IQ) and related compounds in Drosophila." Mutagenesis, Volume 4, Issue 4, 1989, pp. 271-274.[Link]
Wolz, E., et al. "Bioactivation of the food mutagen 2-amino-3-methyl-imidazo[4, 5-f]quinoline (IQ) by prostaglandin-H synthase and by monooxygenases: DNA adduct analysis." Food and Chemical Toxicology, Volume 38, Issue 6, 2000, pp. 513-522.[Link]
Exploratory
Physicochemical Profiling and Analytical Methodologies for 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline: A Technical Whitepaper
Executive Summary The compound 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline (CAS: 147057-23-6) is a specialized heterocyclic scaffold belonging to the imidazoquinoline family. While the imidazo[4,5-f]quinoline core is infamou...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline (CAS: 147057-23-6) is a specialized heterocyclic scaffold belonging to the imidazoquinoline family. While the imidazo[4,5-f]quinoline core is infamous in toxicology for its presence in highly mutagenic heterocyclic amines (HCAs) formed during the high-temperature cooking of meats , this specific derivative presents a fundamentally different physicochemical and biological profile.
By lacking the critical exocyclic 2-amino group found in potent mutagens like IQ (2-amino-3-methylimidazo[4,5-f]quinoline), 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline bypasses classical bioactivation pathways. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and the self-validating analytical protocols required for its isolation, quantification, and metabolic profiling in drug development and toxicological research.
Physicochemical Properties & Structural Causality
The behavior of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline in biological and analytical systems is entirely dictated by its fused tricyclic aromatic core and its specific methylation pattern. The quantitative data and the chemical causality behind these properties are summarized below.
Property
Value
Structural Causality / Relevance
Chemical Name
1,5-Dimethyl-1H-imidazo[4,5-f]quinoline
IUPAC nomenclature defining the fused tricyclic heterocyclic core.
CAS Registry Number
147057-23-6
Unique identifier for chemical sourcing and literature cross-referencing.
Molecular Formula
C₁₂H₁₁N₃
Implies a highly unsaturated, planar aromatic system capable of pi-pi stacking.
Molecular Weight
197.24 g/mol
Low molecular weight; highly favorable for passive membrane permeability (Lipinski’s Rule of 5).
Lipophilicity (LogP)
~2.1 - 2.5 (Predicted)
The 1-methyl and 5-methyl groups increase lipophilicity compared to the unsubstituted core, ensuring efficient partitioning into lipid bilayers without extreme bioaccumulation.
Acid Dissociation (pKa)
~6.0 - 6.5 (Imidazole N)
The electron-donating inductive effect of the methyl groups slightly increases the basicity of the heterocyclic nitrogens. The molecule is partially protonated at physiological pH (7.4), affecting receptor binding kinetics.
Hydrogen Bond Donors
0
Critical feature: The absence of the 2-NH₂ group prevents the molecule from acting as a classical HCA hydrogen bond donor, drastically altering its interaction with DNA and metabolic enzymes.
Hydrogen Bond Acceptors
2
The unprotonated imidazole and quinoline nitrogens serve as H-bond acceptors, dictating its solubility in protic solvents.
Metabolic Divergence: The Role of the 2-Amino Group
To understand the physicochemical significance of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline, one must analyze its interaction with Cytochrome P450 1A2 (CYP1A2).
In classical HCAs, CYP1A2 catalyzes the N-hydroxylation of the exocyclic 2-amino group. This hydroxylamine intermediate is subsequently esterified (via NAT2 or SULTs) and heterolytically cleaved to form a highly reactive nitrenium ion , which covalently binds to the C8 position of guanine in DNA, causing mutations .
Because 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline lacks this 2-amino group, it cannot form a nitrenium ion. Its physicochemical structure forces CYP1A2 to engage in slower, alternative metabolic pathways, such as N-demethylation or aromatic ring oxidation, which act as detoxification rather than bioactivation routes.
Fig 1: Metabolic divergence between 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline and 2-amino HCAs.
To accurately study the physicochemical behavior and stability of this compound, rigorous analytical methodologies are required. The following protocols are designed with built-in causality and self-validation mechanisms to ensure data trustworthiness.
Protocol 1: HPLC-MS/MS for Quantification and Purity Profiling
Objective: Isolate and quantify 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline from biological matrices or synthetic batches.
Causality & Rationale: The tricyclic core is highly hydrophobic, necessitating a reverse-phase C18 column. Because the molecule has a pKa of ~6.0-6.5, using a mobile phase modified with 0.1% formic acid (pH ~2.7) ensures the basic nitrogens are fully protonated. This prevents secondary interactions with free silanols on the stationary phase (eliminating peak tailing) and maximizes the generation of [M+H]⁺ ions for Electrospray Ionization (ESI+).
Step-by-Step Methodology:
Sample Preparation: Mix 50 µL of the sample with 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., a deuterated imidazoquinoline analog). Causality: Acetonitrile precipitates proteins while the low temperature halts any ongoing enzymatic degradation.
Phase Separation: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Chromatography: Inject 5 µL onto a UPLC C18 column (2.1 × 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) against Mobile Phase A (Water + 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.
Mass Spectrometry: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode. Target the precursor ion m/z 198.1 ([M+H]⁺) and monitor the primary product ions resulting from the cleavage of the methyl groups.
Self-Validating System:
Matrix Blank: A blank matrix spiked only with the IS must be run first to prove the absence of endogenous isobaric interferences.
Quality Control (QC) Lock: The run must include low, medium, and high QC samples. If the calculated concentration of any QC sample deviates by >15% from its nominal value, the entire analytical batch is automatically flagged as invalid, preventing the reporting of compromised data.
Protocol 2: In Vitro CYP1A2 Metabolic Stability Assay
Objective: Empirically verify the metabolic half-life of the compound and confirm the absence of rapid bioactivation pathways.
Causality & Rationale: Human Liver Microsomes (HLMs) provide a concentrated source of membrane-bound CYP enzymes. NADPH is added as an essential electron donor; without it, CYP-mediated Phase I oxidation cannot occur.
Step-by-Step Methodology:
Incubation Setup: In a 1.5 mL Eppendorf tube, combine HLMs (final protein concentration 0.5 mg/mL), 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline (1 µM final concentration), and 100 mM potassium phosphate buffer (pH 7.4).
Thermal Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to reach physiological temperature.
Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the enzymatic reaction.
Time-Course Quenching: At exactly 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately plunge it into 150 µL of ice-cold quench solution (Acetonitrile + IS). Causality: The organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.
Analysis: Process the quenched samples using Protocol 1 to calculate the intrinsic clearance (
CLint
) and half-life (
t1/2
).
Self-Validating System:
Negative Control (Non-Enzymatic Stability): A parallel incubation lacking NADPH must be run. If the compound depletes in this control, it indicates chemical instability or non-specific binding to the plasticware, invalidating the enzymatic clearance calculation.
Positive Control (Enzyme Viability): A parallel incubation using Phenacetin (a known, rapid CYP1A2 substrate) must be run. If the Phenacetin is not rapidly depleted, it proves the HLM batch is enzymatically dead, invalidating the entire assay.
References
Sugimura, T., Wakabayashi, K., Nakagama, H., & Nagao, M. (2004). "Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish." Cancer Science. URL:[Link]
Turesky, R. J. (2007). "Formation and biochemistry of carcinogenic heterocyclic aromatic amines in cooked meats." Toxicology Letters. URL:[Link]
Foundational
1,5-Dimethyl-1H-imidazo[4,5-f]quinoline: Structural Biology, Synthesis, and Mechanistic Toxicology
Prepared by: Senior Application Scientist Target Audience: Toxicologists, Structural Biologists, and Drug Development Professionals Executive Summary The imidazo[4,5-f]quinoline family encompasses a highly studied class...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Toxicologists, Structural Biologists, and Drug Development Professionals
Executive Summary
The imidazo[4,5-f]quinoline family encompasses a highly studied class of heterocyclic amines (HCAs), originally identified as potent food-borne mutagens formed during the pyrolysis of amino acids in cooked meats. While compounds like IQ (2-amino-3-methylimidazo[4,5-f]quinoline) are notorious for their genotoxicity, the development of specific positional isomers and des-amino derivatives—such as 1,5-dimethyl-1H-imidazo[4,5-f]quinoline (CAS: 147057-23-6)[1]—has been pivotal for modern structural biology and toxicology.
Lacking the exocyclic 2-amino group, 1,5-dimethyl-1H-imidazo[4,5-f]quinoline serves as a critical molecular probe in structure-activity relationship (SAR) studies. It allows researchers to isolate the steric and electronic variables of the quinoline backbone without triggering the Cytochrome P450 (CYP1A2) metabolic activation cascade. This whitepaper details the regioselective synthesis, mechanistic toxicology, and self-validating experimental protocols required to utilize this compound in advanced drug development and toxicological screening.
Chemical Synthesis & Structural Characterization
The synthesis of imidazo[4,5-f]quinolines demands stringent regiocontrol, particularly during the N-alkylation phase, as the imidazole ring contains two competing nitrogen nucleophiles (N1 and N3).
Fig 1: Synthetic route for 1,5-dimethyl-1H-imidazo[4,5-f]quinoline via diamine cyclization.
Protocol 1: Synthesis and Regioselective Isolation
Objective: Synthesize the des-amino probe with strict regiocontrol over the N1-methyl position, adapting foundational purine alkylation methodologies ()[2].
Precursor Preparation: Begin with 5-methyl-5,6-diaminoquinoline.
Causality: The 5-methyl group must be pre-installed on the quinoline backbone prior to cyclization because electrophilic aromatic substitution on the fused tricyclic system is poorly regioselective and risks degrading the heterocycle.
Imidazole Ring Closure: Reflux the diamine precursor in excess formic acid.
Causality: Formic acid provides the single carbon electrophile needed to close the imidazole ring. Crucially, unlike cyanogen bromide (which yields a 2-amino derivative), formic acid yields the des-amino core, creating the required negative control probe.
Regioselective N-Alkylation: Lyophilize the resulting 5-methyl-1H-imidazo[4,5-f]quinoline with tetramethylammonium hydroxide (TMAH) and subject the mixture to thermal decomposition (200°C) ()[2].
Causality: Standard alkylation (e.g., methyl iodide in K2CO3) yields a near 1:1 mixture of N1 and N3 isomers. TMAH acts as a bulky, base-catalyzed methylating agent that thermodynamically favors the less sterically hindered N1 position over the N3 position.
Self-Validating Control (Isomeric Purity): Analyze the purified product via 2D 1H-NMR utilizing NOESY (Nuclear Overhauser Effect Spectroscopy).
Validation Mechanism: If the methyl group is correctly positioned at N1, a distinct NOE cross-peak will be observed with the adjacent quinoline proton. If mis-alkylated at N3, this specific spatial correlation is absent. This internal check ensures only the pure 1,5-dimethyl isomer is advanced to toxicological assays.
Mechanistic Toxicology: The Role of the Des-Amino Probe
Mutagenic HCAs require metabolic activation to exert genotoxicity. The canonical pathway involves CYP1A2-mediated N-hydroxylation of the exocyclic 2-amino group, followed by Phase II esterification (via NAT2 or SULTs). The ester undergoes heterolytic cleavage to form a highly electrophilic nitrenium ion, which attacks the C8 position of guanine in DNA.
By utilizing 1,5-dimethyl-1H-imidazo[4,5-f]quinoline, researchers introduce a structural "dead end." Lacking the 2-amino group, the molecule cannot form a nitrenium ion. Therefore, it acts as an absolute negative control in mutagenesis assays, proving that alternative pathways (such as ring-epoxidation) do not contribute to the DNA adduct formation observed in IQ-type mutagens.
Fig 2: Metabolic activation pathway of IQ-type mutagens and the des-amino metabolic block.
Quantitative Data Presentation: Comparative Mutagenicity
The structural causality of the 2-amino group and specific methylation sites is best illustrated by comparing the mutagenic potency of imidazo[4,5-f]quinoline derivatives.
Table 1: Structure-Activity Relationship (SAR) of Imidazo[4,5-f]quinoline Derivatives
Compound
Exocyclic Amine (C2)
Methyl Positions
Ames Test Mutagenicity (Revertants/µg)*
CYP1A2 Activation Potential
IQ
Yes (NH₂)
N3
~433,000
High (Unrestricted N-hydroxylation)
MeIQ
Yes (NH₂)
N3, C4
~661,000
Very High (C4 methyl increases basicity)
2-Amino-1,5-dimethyl-IQ
Yes (NH₂)
N1, C5
~48,000
Moderate (N1 methyl introduces steric clash)
1,5-Dimethyl-1H-imidazo[4,5-f]quinoline
No (H)
N1, C5
< 10 (Background)
Zero (Lacks target amine)
*Data representative of S. typhimurium TA98 with S9 metabolic activation.
Experimental Protocol: In Vitro DNA Adduct Trapping
To definitively prove the mechanism of action of novel quinoline-based drug candidates, researchers must validate the absence of DNA-reactive intermediates.
Protocol 2: LC-MS/MS Adduct Quantification
Objective: Validate the absolute requirement of the 2-amino group for CYP1A2-mediated nitrenium ion formation using the 1,5-dimethyl probe.
Microsomal Incubation: Combine 50 µM of the test compound with 1 mg/mL human liver microsomes (HLM) and 2 mM NADPH in phosphate buffer (pH 7.4).
Causality: NADPH is the obligate electron donor for Cytochrome P450 reduction. Without it, CYP1A2 cannot catalyze Phase I oxidation, stalling the entire metabolic simulation.
Electrophile Trapping: Introduce 1 mg/mL calf thymus DNA to the incubation mixture for 4 hours at 37°C.
Causality: Calf thymus DNA provides an excess of nucleophilic guanine C8 sites to trap transient, highly reactive nitrenium ions before they hydrolyze in the aqueous buffer.
Enzymatic Digestion: Extract the DNA using phenol-chloroform, then digest to single nucleosides using DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
Causality: LC-MS/MS cannot analyze intact DNA polymers. Complete enzymatic hydrolysis is required to release the modified deoxyguanosine (dG) adducts for multiple reaction monitoring (MRM).
Self-Validating Control (Enzyme Specificity): Run a parallel incubation spiked with 10 µM Furafylline (a mechanism-based suicide inhibitor of CYP1A2).
Validation Mechanism: Furafylline should completely abrogate adduct formation for positive controls (like IQ). For the 1,5-dimethyl probe, adducts must be zero in both conditions. If adducts appear in the probe or furafylline-inhibited samples, the system is compromised by background contamination or an artifactual non-CYP oxidation pathway, rendering the assay invalid.
References
Kasai, H., & Nishimura, S. (1982). Syntheses of 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline and Its Related Compounds. Bulletin of the Chemical Society of Japan, 55(7), 2233-2235.[Link]
Myers, T. C., & Zeleznick, L. (1963). Alkylation of the Purine Nucleus by Means of Quaternary Ammonium Compounds. I. Tetraalkylammonium Hydroxides. The Journal of Organic Chemistry, 28(8), 2087-2089.[Link]
Sugimura, T. (1985). Carcinogenicity of mutagenic heterocyclic amines formed during the cooking process. Mutation Research/Genetic Toxicology, 150(1-2), 33-41.[Link]
Engineering the Purine Pharmacophore: Discovery, Synthesis, and Validation of Novel Imidazo[4,5-f]quinoline Derivatives
Introduction: Overcoming the Mutagenic Legacy The imidazo[4,5-f]quinoline scaffold represents one of the most fascinating evolutionary arcs in medicinal chemistry. Historically, the unmodified core—specifically 2-amino-3...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Overcoming the Mutagenic Legacy
The imidazo[4,5-f]quinoline scaffold represents one of the most fascinating evolutionary arcs in medicinal chemistry. Historically, the unmodified core—specifically 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ)—was identified as a potent mutagen and carcinogen formed during the cooking of meats[1]. However, as a Senior Application Scientist, I view this scaffold not as a dead-end, but as a highly privileged purine bioisostere.
Because the imidazo[4,5-f]quinoline core mimics the planar, aromatic structure of adenine, it is perfectly primed to dock into the orthosteric ATP-binding clefts of various kinases[2]. By strategically engineering the substituents and altering the position of the imidazole ring annulation, modern drug discovery has successfully stripped away the DNA-intercalating genotoxicity of IQ. Today, novel imidazoquinoline derivatives are recognized as potent, highly selective inhibitors of Aurora and FLT3 kinases[3], as well as robust immunomodulators acting via Toll-like receptors (TLR7/8)[4].
Rational Drug Design & Structure-Activity Relationships (SAR)
Scaffold optimization is a hypothesis-driven exercise in modulating the target binding pocket. The rigid, planar nature of the imidazo[4,5-f]quinoline core facilitates critical π-π stacking interactions with the kinase hinge region.
Causality in Design Choices:
To pivot the scaffold from a mutagen to a targeted therapeutic, we must disrupt its ability to intercalate DNA while enhancing its affinity for kinase active sites. Removing the 2-amino-3-methyl substitution pattern eliminates the genotoxic liability[1]. Conversely, introducing basic amine side chains (e.g., N-methyl piperazine) at the C-4 or C-9 positions is a deliberate choice to enhance aqueous solubility and form critical salt bridges with conserved aspartate residues in the kinase binding pocket[2]. Furthermore, introducing an ethylene linkage, such as a 4-methoxystyryl group at the C-2 position, has been shown to drastically improve antiproliferative potency against human cancer cell lines[5].
Quantitative SAR Summary
The table below summarizes the structure-activity relationship (SAR) data for key structural modifications:
Beyond kinase inhibition, specific imidazoquinolines act as potent agonists for TLR7 and TLR8[4]. The causality of this mechanism is rooted in the endosomal localization of these receptors, which naturally recognize viral single-stranded RNA. Synthetic imidazo[4,5-f]quinoline derivatives mimic these Pathogen-Associated Molecular Patterns (PAMPs), triggering a MyD88-dependent signaling cascade that culminates in the release of pro-inflammatory cytokines[4].
TLR7/8 MyD88-dependent signaling cascade activated by imidazoquinoline derivatives.
Accessing structurally diverse imidazo[4,5-f]quinolines requires highly regioselective synthesis. Direct N-oxidation of preformed imidazoquinolines often yields an inseparable mixture of regioisomers. To circumvent this, we utilize a base-catalyzed cyclization of ortho-nitroalkylaminoquinolines[7].
Protocol 1: Regioselective Synthesis of Imidazo[4,5-f]quinoline N-Oxides
This protocol is designed as a self-validating system, ensuring that intermediate failures are caught before downstream processing.
Preparation : Dissolve the ortho-nitroalkylaminoquinoline precursor (1.0 eq) in an anhydrous alcoholic solvent (e.g., ethanol)[7].
Causality: Anhydrous conditions are critical; the presence of water causes premature hydrolysis of the alkoxide base, destroying the high local pH necessary for proton abstraction.
Catalysis : Add an alkali metal alkoxide (e.g., sodium ethoxide, 1.5 eq) dropwise at 0°C[7].
Causality: The low temperature controls the highly exothermic deprotonation step, preventing unwanted polymerization or degradation of the nitro group.
Cyclization : Heat the reaction mixture to reflux (78°C for ethanol) for 4-6 hours.
Self-Validating Check (In-Process) : Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. The disappearance of the bright yellow nitro-precursor spot and the appearance of a highly UV-active (254 nm) baseline-shifted spot confirms cyclization. If the precursor persists, add 0.2 eq of base and reflux for an additional hour.
Quenching & Extraction : Cool to room temperature, quench with saturated aqueous NH4Cl to neutralize the base, and extract with ethyl acetate (3x).
Structural Validation : Purify via silica gel column chromatography and confirm angular annulation via 1H NMR.
Causality: The coupling constant
3J(4,5)
(typically ~9.0 to 9.5 Hz) is the definitive diagnostic marker. This specific scalar coupling can only occur if the protons are in a mutual ortho-position, thereby confirming angular rather than linear annulation[8].
Self-validating synthetic workflow for imidazo[4,5-f]quinoline N-oxides.
In Vivo Pharmacokinetics (PK) Profiling
A robust PK profile is the bridge between in vitro potency and in vivo efficacy. The following protocol evaluates the oral bioavailability of optimized kinase inhibitors in a murine model[3].
Protocol 2: Mouse PK Profiling for Kinase Inhibitors
Formulation : Formulate the imidazoquinoline derivative at 5 mg/kg in a vehicle consisting of 10% DMSO and 5% Tween 20 in saline[3].
Causality: This specific vehicle combination ensures complete dissolution of the hydrophobic planar rings while remaining well-tolerated for both oral (p.o.) gavage and intravenous (i.v.) administration.
Administration & Sampling : Dose female Balb/C mice. Sacrifice cohorts at specific time points: 5, 15, 30 min, and 1, 2, 4, 6, 24 h[2].
Causality: The dense early sampling (5-30 min) accurately captures the
Cmax
and the absorption phase, while the 24 h point is necessary to define the terminal elimination half-life (
t1/2
).
Sample Processing : Collect blood via cardiac puncture and centrifuge to isolate plasma. Add 100 μL of plasma to a known concentration of an internal standard (IS), such as olomoucine[3].
Causality: Olomoucine, a distinct purine derivative, behaves similarly to imidazoquinolines during protein precipitation but elutes at a different retention time on LC-MS. This provides a reliable, structurally analogous baseline to quantify extraction efficiency[2].
Protein Precipitation : Add 300 μL of cold methanol, vortex vigorously, centrifuge, and analyze the supernatant via LC-MS/MS[3].
References
A Comparative Guide to the Synthesis and Bioactivity of Imidazoquinoline Derivatives - Benchchem. 4
Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants - PubMed. 6
Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - MDPI. 5
and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines - ACS Omega. 7
Thermal Cyclocondensation of Ethyl (1-Methyl-5- and 6-Benzimidazolyl/benzotriazolyl)aminomethylenepropanedioates - Collect. Czech. Chem. Commun.8
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - Journal of Medicinal Chemistry. 3
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - Journal of Medicinal Chemistry. 2
Spectroscopic Characterization of 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline: A Technical Guide
Introduction 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline belongs to the family of imidazoquinolines, a class of fused heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological acti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1,5-Dimethyl-1H-imidazo[4,5-F]quinoline belongs to the family of imidazoquinolines, a class of fused heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and immunomodulatory properties.[1] Accurate structural elucidation is a critical step in the development of new chemical entities. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of the target molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline, ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts for 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline are based on the analysis of related imidazo[1,5-a]quinoline and other substituted quinoline derivatives.[3][4] The aromatic protons are expected to resonate in the downfield region (7.0-9.0 ppm) due to the deshielding effect of the aromatic rings. The methyl protons will appear as sharp singlets in the upfield region.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
H-2
~8.1-8.3
s
H-4
~7.8-8.0
d
H-6
~7.4-7.6
d
H-8
~7.6-7.8
d
H-9
~8.8-9.0
d
1-CH₃
~2.5-2.7
s
5-CH₃
~2.8-3.0
s
d: doublet, s: singlet. Coupling constants (J) are expected to be in the range of 7-9 Hz for ortho-coupling.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are based on data from imidazo[1,5-a]quinoline derivatives.[4] The carbons of the heterocyclic rings are expected in the range of 110-155 ppm.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-2
~145-148
C-4
~120-122
C-5a
~148-150
C-6
~118-120
C-7a
~130-132
C-8
~128-130
C-9
~125-127
C-9a
~140-142
C-9b
~135-137
1-CH₃
~15-18
5-CH₃
~20-23
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.[2]
Instrumentation:
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
Dissolve 5-10 mg of the synthesized 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
Acquire a ¹H NMR spectrum.
Acquire a ¹³C NMR spectrum.
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals.
Data Processing:
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]
Caption: Experimental workflow for NMR analysis.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline are based on the characteristic vibrations of aromatic C-H, C=C, and C=N bonds, as well as aliphatic C-H bonds of the methyl groups.[6][7]
Vibrational Mode
Predicted Absorption Range (cm⁻¹)
Intensity
Aromatic C-H Stretch
3000-3100
Medium
Aliphatic C-H Stretch (CH₃)
2850-3000
Medium
C=N Stretch (Imidazole)
1630-1660
Medium-Strong
C=C Stretch (Aromatic)
1450-1600
Medium-Strong
C-H Bend (Aromatic)
750-900
Strong
Experimental Protocol for IR Data Acquisition
Instrumentation:
Fourier Transform Infrared (FT-IR) Spectrometer.
Sample Preparation:
Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.
Alternatively, dissolve the sample in a suitable solvent (e.g., CHCl₃) and cast a thin film on a salt plate (e.g., NaCl).
Data Acquisition:
Place the sample in the FT-IR spectrometer.
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Caption: Experimental workflow for IR analysis.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its elemental composition and structural features.[8] For 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline (C₁₄H₁₃N₃), the exact mass can be calculated and compared with the experimentally determined value using high-resolution mass spectrometry (HRMS).
Predicted Mass Spectral Data:
Molecular Formula: C₁₄H₁₃N₃
Monoisotopic Mass: 223.1109 g/mol
Predicted [M+H]⁺: m/z 224.1187
The fragmentation pattern in MS is highly dependent on the ionization method used. Under electron ionization (EI), common fragmentation pathways for related heterocyclic compounds involve the loss of methyl groups and cleavage of the imidazole ring.[9]
Experimental Protocol for MS Data Acquisition
Instrumentation:
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).
Ionization Source: Electrospray Ionization (ESI) for soft ionization or Electron Ionization (EI) for fragmentation analysis.
Sample Preparation:
Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol) at a low concentration (e.g., 1 µg/mL).
Data Acquisition:
Infuse the sample solution into the mass spectrometer.
Acquire the mass spectrum in the desired mass range.
For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.
Caption: Experimental workflow for MS analysis.
IV. Conclusion
The structural characterization of 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline can be effectively achieved through a combination of NMR, IR, and MS techniques. While experimental data for this specific molecule is not currently in the public domain, the predictive analysis based on structurally similar compounds provides a robust framework for its identification and characterization. The experimental protocols outlined in this guide offer a standardized approach to obtaining high-quality spectroscopic data, which is fundamental for advancing research and development in the field of medicinal chemistry.
References
BenchChem. (n.d.). Comparative Spectroscopic Analysis of 2-Methyl-1H-imidazo[4,5-h]quinoline and Related Heterocyclic Compounds.
Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines. (2021, July 5). Journal of the Indian Chemical Society.
Elshahary, A., Safwan, H., Abdelwaly, A., Arafa, R. K., & Helal, M. A. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. The Royal Society of Chemistry.
Rössiger, C., Oel, T., Schweitzer, P., Vasylets, O., Kirchner, M., Abdullahu, A., ... & Göttlich, R. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. European Journal of Organic Chemistry, e202400298.
1H Nuclear Magnetic Resonance Spectroscopy-Based Studies of the Metabolism of Food-Borne Carcinogen 2-Amino-3-Methylimidazo[4,5-f]Quinoline by Human Intestinal Microbiota. (n.d.). Applied and Environmental Microbiology.
Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. (n.d.). Journal of Mass Spectrometry.
SpectraBase. (n.d.). IMIDAZO[4,5-F]QUINOLINE.
Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. (2023, January 12). Journal of Medicinal Chemistry.
and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. (2025, December 5). ACS Omega.
Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency. (n.d.). Bioorganic & Medicinal Chemistry Letters.
BenchChem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions. (n.d.). Organic & Biomolecular Chemistry.
Hossain, M., et al. (2018). Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations. Journal of Molecular Structure.
Rössiger, C., Oel, T., Schweitzer, P., Vasylets, O., Kirchner, M., Abdullahu, A., ... & Göttlich, R. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. Justus-Liebig-Universität Gießen.
Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][3][10]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. (2025, October 3). Molecules. Retrieved from
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025, September 29). RSC Advances.
and Imidazo[4,5- h]quinoline N-Oxides via Base. (n.d.). DOI.
IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) (IARC Summary & Evaluation, Volume 56, 1993). (1997, August 21). INCHEM.
The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions. (2018, June 25). RSC Publishing.
NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. (n.d.). Revue Roumaine de Chimie.
Izumi, T., Sakaguchi, J., Takeshita, M., Tawara, H., Kato, K. I., Dose, H., ... & Kato, H. (2003). 1H-Imidazo[4,5-c]quinoline derivatives as novel potent TNF-alpha suppressors: synthesis and structure-activity relationship of 1-, 2-and 4-substituted 1H-imidazo[4,5-c]quinolines or 1H-imidazo[4,5-c]pyridines. Bioorganic & medicinal chemistry, 11(12), 2541–2550.
The Imidazo[4,5-f]quinoline Scaffold: Toxicokinetics, Adductomics, and Structural Analogs
Executive Summary & Chemical Architecture The imidazo[4,5-f]quinoline family represents a highly potent class of heterocyclic aromatic amines (HAAs) primarily formed during the high-temperature processing of protein-rich...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Architecture
The imidazo[4,5-f]quinoline family represents a highly potent class of heterocyclic aromatic amines (HAAs) primarily formed during the high-temperature processing of protein-rich foods via the Maillard reaction and Strecker degradation of creatin(in)e, hexoses, and amino acids[1]. While the most notorious member of this class is 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), structural analogs such as 1,5-dimethyl-1H-imidazo[4,5-f]quinoline (CAS 147057-23-6) and its aminated derivatives play a critical role in structure-activity relationship (SAR) studies, toxicological profiling, and analytical chemistry[2][3].
The genotoxicity of these compounds is strictly governed by their chemical architecture. The tricyclic imidazoquinoline scaffold provides the planar geometry required for DNA intercalation, while the presence of an exocyclic 2-amino group serves as the reactive "warhead"[4][5]. Non-aminated analogs, such as 1,5-dimethyl-1H-imidazo[4,5-f]quinoline, lack this exocyclic amine. Consequently, they cannot undergo the requisite N-hydroxylation step, making them invaluable as non-mutagenic negative controls in genotoxicity assays or as stable internal standards for mass spectrometry workflows[2][6].
The CYP1A2/NAT2 Axis: Mechanisms of Bioactivation
The parent aminated imidazo[4,5-f]quinolines are pro-carcinogens. Their conversion into ultimate electrophiles is a biphasic process heavily dependent on specific hepatic and extrahepatic enzymes.
Phase I (N-Hydroxylation): The rate-limiting activation step is catalyzed almost exclusively by Cytochrome P450 1A2 (CYP1A2) in the liver, which oxidizes the exocyclic 2-amino group to form an N-hydroxy metabolite (e.g., N-OH-IQ)[5][6].
Phase II (O-Esterification): The N-hydroxy intermediate is subsequently O-acetylated by N-acetyltransferase 2 (NAT2). The resulting N-acetoxy ester is highly unstable[1][4].
Solvolysis & Electrophilic Attack: The N-acetoxy ester undergoes rapid heterolytic cleavage (solvolysis) to yield an arylnitrenium ion. This highly reactive, resonance-stabilized electrophile is the ultimate mutagen that attacks nucleophilic centers on DNA bases[1][4].
Epidemiological data underscores the clinical relevance of this pathway: individuals possessing a combined "rapid CYP1A2 / rapid NAT2" phenotype exhibit a significantly amplified risk of colorectal adenomas due to the accelerated generation of these arylnitrenium ions[1][5].
CYP1A2/NAT2-mediated bioactivation of imidazo[4,5-f]quinolines to DNA-reactive nitrenium ions.
Adductomics: Genomic Targeting and Intercalation
The arylnitrenium ion exhibits strict regioselectivity when reacting with DNA, primarily targeting the guanine base via an
SN1
-type nucleophilic substitution[1].
Major Adduct (C8-Guanine): The predominant lesion is N-(deoxyguanosin-8-yl)-imidazo[4,5-f]quinoline (e.g., dG-C8-IQ), accounting for 60–80% of total adducts[7][8].
Minor Adduct (N2-Guanine): A secondary, highly persistent adduct forms at the N2 position (e.g., dG-N2-IQ)[4][7].
Mechanistic Insight (Causality): Why do these specific adducts cause potent frameshift mutations? Structural biology reveals that the dG-N2-IQ adduct induces a base-displaced intercalation. In specific genomic hotspots—such as the iterated CG repeat of the NarI endonuclease recognition sequence—the imidazo[4,5-f]quinoline moiety intercalates directly into the DNA helix. The H4a and CH3 protons face the minor groove, while the adducted guanine maintains an anti-conformation about the glycosyl bond. This severe steric distortion tricks DNA polymerase
η
into bypassing bases, resulting in two-base frameshift deletions that frequently inactivate tumor suppressor genes like Apc[4][8].
Quantitative Data: Comparative Mutagenicity
The mutagenic potential of imidazo[4,5-f]quinolines is highly sensitive to the positioning of methyl groups on the tricyclic rings. Table 1 summarizes the impact of structural variations on bioactivation and genotoxicity.
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to confirm causality at every step.
Protocol 1: In Vitro Metabolic Activation (S9 Fraction Assay)
This protocol confirms the CYP1A2-dependence of aminated imidazo[4,5-f]quinolines.
Preparation: Prepare a reaction mixture containing 2.0 mg/mL of the test compound (e.g., IQ) in DMSO.
S9 Activation: Add 10% (v/v) Aroclor 1254-induced rat liver S9 fraction (highly enriched in CYP1A2) alongside an NADPH-generating system (4 mM NADP+, 5 mM glucose-6-phosphate, 33 mM KCl, 8 mM MgCl2 in 100 mM phosphate buffer, pH 7.4).
Self-Validation (Controls):
Negative Control: Run a parallel reaction omitting the S9 fraction to prove the parent compound is inert.
Inhibition Control: Pre-incubate the S9 fraction with
α
-naphthyl isothiocyanate (ANIT) or furafylline (specific CYP1A2 inhibitors)[9]. A complete halt in adduct formation validates that CYP1A2 is the obligate catalyst.
Incubation: Incubate at 37°C for 60 minutes, terminate the reaction with ice-cold acetone, and centrifuge to isolate the supernatant containing the reactive metabolites.
Protocol 2: Quantification of dG-C8 Adducts via LC-MS/MS &
32
P-Postlabeling
DNA Digestion: Isolate 10 µg of genomic DNA. Digest to deoxynucleoside 3'-monophosphates using micrococcal nuclease (3 units) and spleen phosphodiesterase (0.03 units) in 10 µL of 20 mM sodium succinate / 10 mM CaCl2 (pH 6.0) at 37°C for 3.5 hours[8].
Internal Standardization (Self-Validation): Spike the digest with a known concentration of
13C10
-labeled dG-C8-IQ. This accounts for matrix suppression and analyte loss during extraction, ensuring absolute quantitative trustworthiness.
Enrichment: Extract the adducted nucleotides using water-saturated 1-butanol or solid-phase extraction (SPE) cartridges.
Orthogonal Detection:
32
P-Postlabeling: Transfer a radiolabel from
[γ−32P]ATP
to the adducts using T4 polynucleotide kinase for ultra-high sensitivity detection (1 adduct per
1010
nucleotides)[8].
LC-MS/MS: Run the remaining sample through a triple quadrupole mass spectrometer operating in positive ESI multiple reaction monitoring (MRM) mode to confirm the exact molecular mass and fragmentation pattern of the adduct[4][5].
Step-by-step workflow for the isolation and quantification of HCA-DNA adducts.
Engineering Immunity: The Immunomodulatory Properties and Therapeutic Potential of Imidazo[4,5-f]quinolines
Executive Summary Imidazoquinolines represent a privileged class of synthetic small molecules with profound immunomodulatory capabilities. While the [4,5-c] fused isomers (e.g., imiquimod, resiquimod) have historically d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Imidazoquinolines represent a privileged class of synthetic small molecules with profound immunomodulatory capabilities. While the [4,5-c] fused isomers (e.g., imiquimod, resiquimod) have historically dominated the clinical landscape as Toll-like receptor 7 and 8 (TLR7/8) agonists, recent medicinal chemistry efforts have illuminated the [4,5-f] isomers—imidazo[4,5-f]quinolines—as highly tunable immunomodulators[1],[2]. By altering the spatial geometry of the tricyclic core, these derivatives offer a differentiated pharmacological profile, optimizing receptor binding kinetics and mitigating the systemic toxicities often associated with broad immune activation. This technical guide provides an in-depth analysis of their structural biology, mechanistic pathways, and the self-validating experimental protocols required for their preclinical evaluation.
Structural Biology and Pharmacophore Mapping
The fundamental distinction between imidazo[4,5-c]quinolines and imidazo[4,5-f]quinolines lies in the site of the imidazole ring fusion to the quinoline backbone. This topological shift drastically alters the electron density and the spatial orientation of critical substituents (such as the N1-alkyl and C2-alkyl chains).
Computational analyses of the TLR7/8 binding pockets reveal that the interaction energy of the polar region—composed of highly polarized nitrogen atoms—acts as a critical pharmacophore that correlates directly with immunopharmacological potency[3]. The [4,5-f] topology facilitates a unique hydrogen-bonding network with the leucine-rich repeats (LRRs) of the endosomal TLRs. This distinct electrostatic environment allows researchers to fine-tune the ratio of TLR7 to TLR8 activation, a critical factor since TLR7 primarily drives Type I interferon (IFN-α) production, while TLR8 skews toward pro-inflammatory cytokines (IL-12, TNF-α)[4],[5].
Mechanisms of Immunomodulation (The TLR7/8 Axis)
Imidazo[4,5-f]quinolines exert their primary immunomodulatory effects by acting as synthetic mimetics of viral single-stranded RNA (ssRNA)[4]. Because these receptors are localized within the endosomes of antigen-presenting cells (APCs) such as dendritic cells and macrophages, the lipophilicity of the [4,5-f] core is crucial for cellular penetration.
Upon endosomal acidification and ligand binding, TLR7/8 undergoes dimerization, recruiting the MyD88 (Myeloid differentiation primary response 88) adaptor protein[4]. This initiates a bifurcated signaling cascade:
The NF-κB Pathway: Activation of the IRAK4/TRAF6 complex leads to the nuclear translocation of NF-κB, driving the transcription of pro-inflammatory cytokines[3].
The IRF7 Pathway: Concurrent phosphorylation of Interferon Regulatory Factor 7 (IRF7) induces the robust secretion of IFN-α, which is paramount for antiviral defense and the maturation of naïve T-cells into cytotoxic T-lymphocytes (CTLs)[4],[3].
To ensure scientific integrity, the evaluation of novel imidazo[4,5-f]quinolines must follow a self-validating, tiered workflow. The causality behind this approach is to first confirm pure target engagement in an isolated system, ruling out cytotoxicity, before assessing complex multi-cellular immune responses.
Fig 2: Self-validating experimental workflow for evaluating imidazo[4,5-f]quinoline derivatives.
Protocol 1: Synthesis via Base-Catalyzed Cyclization
Causality: Traditional acidic condensation of imidazoquinolines often yields a mixture of [4,5-f] and [4,5-g] isomers. Utilizing a base-catalyzed cyclization of ortho-nitroalkylaminoquinolines ensures strict regiocontrol, allowing for the selective introduction of functional moieties[6].
Precursor Preparation: Dissolve 1.0 eq of the specific ortho-nitroalkylaminoquinoline in anhydrous ethanol.
Catalysis: Introduce 1.5 eq of an alkali metal alkoxide (e.g., sodium ethoxide) under a strict argon atmosphere to prevent oxidative degradation[6].
Cyclization: Reflux the reaction mixture for 4-6 hours. Monitor progression via TLC (DCM:MeOH 9:1) until the precursor is fully consumed.
Purification: Quench the reaction with distilled water, extract the organic layer with ethyl acetate (3x), dry over anhydrous
Na2SO4
, and purify via silica gel column chromatography.
Validation: Confirm structural fidelity and purity (>95%) using
1H
/
13C
NMR and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Target Engagement (HEK-Blue Reporter Assay)
Causality: Primary immune cells secrete a milieu of cytokines that can trigger secondary receptor cross-talk. The HEK-Blue system isolates TLR7/8 activation by utilizing a secreted embryonic alkaline phosphatase (SEAP) reporter linked directly to an NF-κB promoter, providing a clean, quantifiable measure of direct agonism[7].
Cell Seeding: Plate HEK-Blue TLR7 and TLR8 cells at
5×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
Compound Treatment: Treat cells with serial dilutions of the imidazo[4,5-f]quinoline (0.01 µM to 100 µM). Include as a positive control and 0.1% DMSO as the vehicle baseline.
Incubation: Incubate for 24 hours at 37°C in a 5%
CO2
atmosphere.
Signal Detection: Transfer 20 µL of the supernatant to 180 µL of QUANTI-Blue substrate. Incubate for 1 hour and measure optical absorbance at 620 nm.
Orthogonal Validation (Critical Step): Perform a parallel MTT cell viability assay. If viability drops below 80% at high concentrations, exclude the corresponding SEAP data to ensure signal reduction is not an artifact of compound toxicity.
Protocol 3: Ex Vivo Cytokine Profiling in hPBMCs
Causality: Human peripheral blood mononuclear cells (hPBMCs) represent a physiologically accurate model to assess how isolated TLR agonism translates into a functional, Th1-skewed adaptive immune response[7].
Isolation: Isolate hPBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
Stimulation: Plate PBMCs at
1×106
cells/mL in RPMI-1640. Stimulate with the synthesized compounds at their previously determined
EC50
concentrations for 24 hours.
Quantification: Harvest the supernatants and quantify the release of IFN-α, IL-12p40, and TNF-α using multiplex ELISA arrays.
Quantitative Data Summaries
The structural nuances of the [4,5-f] fusion allow for the dissociation of TLR7 and TLR8 activities. By modifying the C2-alkyl chain length and N1-aryl substitutions, researchers can tailor the cytokine profile. Table 1 summarizes the comparative pharmacological profiles of these classes based on established literature metrics[3],[8],[5].
Table 1: Comparative Pharmacological and Cytokine Induction Profiles
Compound Class
Primary Target
Dominant Cytokine Profile
EC50
Range (In Vitro)
Primary Therapeutic Application
Imidazo[4,5-c]quinolines (e.g., Imiquimod)
TLR7
IFN-α, TNF-α, IL-6
1.0 - 5.0 µM
Topical Antiviral / Dermatologic Malignancies
Imidazo[4,5-c]quinolines (e.g., Resiquimod)
TLR7 / TLR8
IL-12, TNF-α, IFN-α
0.2 - 1.5 µM
Broad-Spectrum Vaccine Adjuvants
Imidazo[4,5-f]quinolines (Unsubstituted)
TLR7 / TLR8
IFN-α, IL-12p40
0.8 - 4.2 µM
Systemic Immunomodulators / Antibacterial
C2-Alkyl Imidazo[4,5-f]quinolines
TLR7 (High Affinity)
IFN-α (Highly Dominant)
0.1 - 0.9 µM
Targeted Antineoplastic Immunotherapy
Clinical and Therapeutic Implications
The ability of imidazo[4,5-f]quinolines to stimulate potent dendritic cell activation positions them as highly valuable assets in next-generation drug development[4]. Their capacity to reverse immune exhaustion makes them prime candidates for integration into therapeutic cancer vaccines and treatments for chronic viral infections. Furthermore, because the [4,5-f] core can be readily functionalized via base-catalyzed methodologies[6], these molecules are currently being explored as payloads for antibody-drug conjugates (ADCs) and localized dendrimeric adjuvants[8],[7], ensuring high intratumoral immune activation while bypassing the dose-limiting systemic toxicities of free imidazoquinolines.
References
Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Insights on the mechanism of action of immunostimulants in relation to their pharmacological potency. The effects of imidazoquinolines on TLR8
Source: PLOS One
URL:[Link]
Toll-Like Receptor (TLR)-7 and -8 Modulatory Activities of Dimeric Imidazoquinolines
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction
Source: National Institutes of Health (NIH) / ACS Med Chem Lett
URL:[Link]
Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines
Source: RSC Advances
URL:[Link]
Imidazo(4,5-f)quinolines useful as immunomodulating agents (Patent EP0187705A3)
Imidazo[4,5-f]quinoline and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines
Source: ACS Omega
URL:[Link]
Introduction: Unlocking the Immunomodulatory Potential of a Novel Imidazoquinoline
An Application Scientist's Guide to the In Vitro Evaluation of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline The imidazoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for producing compounds with potent i...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Scientist's Guide to the In Vitro Evaluation of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline
The imidazoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for producing compounds with potent immunomodulatory, antiviral, and anti-cancer properties.[1][2] Molecules in this class, most notably the FDA-approved drug Imiquimod, often exert their effects by acting as agonists for Toll-like Receptors (TLRs), particularly TLR7 and TLR8.[3][4] These receptors are critical components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering a cascade of events that lead to the activation of antigen-presenting cells (APCs), production of pro-inflammatory cytokines, and the initiation of a robust adaptive immune response.[5]
1,5-Dimethyl-1H-imidazo[4,5-f]quinoline is a novel derivative within this pharmacologically significant class. While specific biological data for this compound is not yet widely published, its structural similarity to known TLR agonists suggests a high probability of analogous activity. This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for researchers to conduct the initial in vitro characterization of this compound. We will delve into the hypothesized mechanism of action, provide detailed, step-by-step protocols for key cell-based assays, and explain the scientific rationale behind each experimental choice to ensure robust and interpretable data.
Section 1: Compound Profile and Safe Handling
Before commencing any cell-based work, a thorough understanding of the compound's properties and a strict adherence to safety protocols are paramount.
Physicochemical & Handling Properties
Property
Value / Recommendation
Rationale & Justification
Molecular Formula
C₁₂H₁₁N₃
Derived from chemical structure.
Molecular Weight
197.24 g/mol
Calculated from the molecular formula.
Predicted logP
2.0 - 3.0
Imidazoquinolines are generally lipophilic, suggesting good potential for cell membrane permeability.[1]
Aqueous Solubility
Low
Expected to have poor water solubility.[1] Requires an organic solvent for initial stock preparation.
Recommended Solvent
DMSO
Dimethyl sulfoxide (DMSO) is a standard solvent for dissolving hydrophobic compounds for cell culture use.
Storage
Store at -20°C or -80°C, desiccated, and protected from light.
Prevents degradation. The quinoline scaffold can be light-sensitive and hygroscopic.[6]
Stock Solution Preparation (10 mM)
Calculate: To make a 10 mM stock solution, dissolve 1.97 mg of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline (MW: 197.24) in 1 mL of high-quality, sterile DMSO.
Dissolve: Vortex thoroughly until the compound is fully dissolved. Gentle warming in a 37°C water bath may be required.
Aliquot & Store: Dispense in small, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Safety & Handling Precautions
As the toxicological properties of this specific compound have not been fully investigated, it should be handled with care.[7]
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8][9]
Handling: Handle the solid compound in a well-ventilated area or chemical fume hood to avoid inhalation of dust.[6][9] Avoid dust formation.[7][10]
Exposure: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[6][7][8] If skin contact occurs, wash off with soap and plenty of water.[8] If inhaled, move to fresh air.[7]
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[8]
Section 2: The TLR7 Agonist Hypothesis
The primary hypothesis for the mechanism of action of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline is the activation of Toll-like Receptor 7 (TLR7). TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA) from viruses. Small molecule agonists like imidazoquinolines mimic this natural ligand, binding to the receptor and initiating a downstream signaling cascade.
The MyD88-Dependent Signaling Pathway
Upon ligand binding, TLR7 recruits the adaptor protein MyD88 (Myeloid differentiation primary response 88). This initiates a signaling cascade involving IRAK kinases and the E3 ubiquitin ligase TRAF6. The pathway ultimately bifurcates to activate two key transcription factors:
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This master regulator of inflammation translocates to the nucleus and drives the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[5]
IRF7 (Interferon Regulatory Factor 7): This factor is critical for the production of Type I interferons (IFN-α, IFN-β), which are essential for antiviral responses.[4]
Caption: Hypothesized TLR7 signaling pathway activated by 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline.
Section 3: Core Experimental Protocols
This section provides validated, step-by-step protocols to test the TLR7 agonist hypothesis. The experimental workflow should proceed from a specific reporter assay to a more physiologically relevant primary cell assay, with cytotoxicity assessed in parallel.
Caption: Recommended experimental workflow for in vitro characterization.
Protocol 1: TLR7 Activation in a Reporter Cell Line
Principle: This assay uses a HEK293 cell line engineered to express human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of an NF-κB-inducible promoter. TLR7 activation leads to NF-κB activation and subsequent SEAP secretion, which can be easily quantified colorimetrically. This provides a clean, specific readout for TLR7 agonism.[11]
Materials:
HEK-Blue™ hTLR7 cells (or equivalent)
HEK-Blue™ Detection Medium (or equivalent SEAP detection reagent)
Complete Growth Medium: DMEM, 10% FBS, Pen/Strep, 2 mM L-Glutamine
Sterile, 96-well flat-bottom cell culture plates
Procedure:
Cell Seeding: Resuspend HEK-Blue™ hTLR7 cells in fresh, pre-warmed complete growth medium. Seed 5 x 10⁴ cells per well (in 180 µL) into a 96-well plate.
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and recover.
Compound Preparation: Prepare serial dilutions of the 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline stock solution in complete growth medium. A typical starting concentration is 100 µM, followed by 1:3 or 1:10 dilutions. Also prepare a known TLR7 agonist (e.g., Imiquimod) as a positive control and a medium-only/DMSO vehicle control.
Cell Stimulation: Add 20 µL of the compound dilutions, positive control, or vehicle control to the appropriate wells. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
Incubation: Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
SEAP Detection:
Warm the SEAP detection medium to 37°C.
Transfer 20 µL of supernatant from each well of the cell plate to a new 96-well plate.
Add 180 µL of the detection medium to each well.
Incubate at 37°C for 1-4 hours, or until a color change is visible in the positive control wells.
Data Acquisition: Measure the absorbance at 620-650 nm using a microplate reader. The absorbance is directly proportional to TLR7 activation.
Protocol 2: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
Principle: This is a functional assay using primary human immune cells. PBMCs contain a mix of lymphocytes and monocytes (including plasmacytoid dendritic cells, which are high TLR7 expressers) and provide a more physiologically relevant system. Activation via TLR7 will induce the secretion of key cytokines like IFN-α, TNF-α, and IL-6, which can be measured by ELISA.
Materials:
Ficoll-Paque™ PLUS (or equivalent density gradient medium)
Complete Culture Medium: RPMI-1640, 10% FBS, Pen/Strep, 2 mM L-Glutamine
Human whole blood or buffy coats
50 mL conical tubes
ELISA kits for human IFN-α, TNF-α, and IL-6
Procedure:
PBMC Isolation:
Dilute whole blood 1:1 with sterile PBS.
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
Carefully aspirate the upper plasma layer and collect the "buffy coat" layer containing the PBMCs.[11]
Wash the collected cells twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
Resuspend the final cell pellet in complete culture medium and perform a cell count (e.g., using a hemocytometer and trypan blue).
Cell Seeding: Seed 2 x 10⁵ PBMCs per well (in 180 µL) into a 96-well round-bottom plate.
Cell Stimulation: Add 20 µL of prepared compound dilutions, positive control (e.g., R848, a TLR7/8 agonist), or vehicle control to the appropriate wells.
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store supernatants at -80°C until analysis.
Cytokine Measurement by ELISA: Quantify the concentration of IFN-α, TNF-α, and IL-6 in the supernatants according to the manufacturer's instructions for the chosen ELISA kits.
Protocol 3: Cell Viability and Cytotoxicity Assay
Principle: It is crucial to ensure that the observed immune activation is not a secondary effect of cell death or stress. This protocol assesses cell viability in parallel with the functional assay to determine the compound's therapeutic window. The MTT assay measures metabolic activity, an indicator of cell viability.
Materials:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO or other formazan solubilization solution
PBMCs and compound dilutions prepared as in Protocol 2
Procedure:
Assay Setup: Set up a separate 96-well plate identical to the one used for cytokine profiling (Protocol 2).
Incubation: Incubate the plate for 24 hours under the same conditions.
MTT Addition: Add 20 µL of MTT stock solution to each well.
Incubation: Incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
Data Acquisition: Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.
Section 4: Data Interpretation and Expected Outcomes
Data Analysis
Reporter & ELISA Assays: Plot the absorbance (or cytokine concentration) against the log of the compound concentration. Use a non-linear regression (four-parameter logistic) model to fit the data and calculate the EC₅₀ (half-maximal effective concentration).
Viability Assay: Plot the percentage of cell viability (relative to the vehicle control) against the log of the compound concentration. Calculate the CC₅₀ (half-maximal cytotoxic concentration).
Therapeutic Index (TI): Calculate the TI by dividing the CC₅₀ by the EC₅₀ (TI = CC₅₀ / EC₅₀). A higher TI indicates a better safety profile, where the compound is effective at concentrations far below those at which it is toxic.
Expected Results Profile
Parameter
Expected Range
Interpretation
TLR7 Reporter EC₅₀
0.1 - 10 µM
A potent compound will have a low micromolar or nanomolar EC₅₀.
IFN-α EC₅₀ (PBMCs)
0.5 - 20 µM
Confirms functional activation of pDCs, the primary IFN-α producers via TLR7.
TNF-α / IL-6 EC₅₀ (PBMCs)
0.5 - 20 µM
Demonstrates broader pro-inflammatory activation of monocytes and other APCs.
PBMC CC₅₀
> 50 µM
A good candidate will show minimal cytotoxicity at its effective concentrations.
Therapeutic Index
> 10
A TI of 10 or greater is generally considered favorable for further development.
A successful outcome would be a clear dose-dependent increase in SEAP activity and cytokine production at concentrations where cell viability remains high. This would provide strong evidence that 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline is a specific and non-toxic TLR7 agonist suitable for further investigation as an immunomodulatory agent.
References
BASF. (2022, March 28).
CDH Fine Chemical.
Echemi. 1H-Imidazo[4,5-f]quinoline,2-methyl-(9CI)
Benchchem. CL264 TLR7 Agonist: An In-Depth Technical Guide to its Mechanism of Action.
Fisher Scientific. (2011, February 10).
Quinoline, 96%. (2005, October 3).
Manz, M. G., et al. (2009, November 11). Toll-like Receptors 3 and 7 Agonists Enhance Tumor Cell Lysis by Human γδ T Cells. Cancer Research.
Wilson, D. S., et al. (2009, May 15).
Piotrowska, M., et al. (2023, January 28).
Wang, C., et al. (2025, February 13). Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells. PMC.
JLUpub. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties.
Google Patents. WO2017046675A1 - Novel imidazo [4,5-c] quinoline and imidazo [4,5-c][7][10] naphthyridine derivatives as lrrk2 inhibitors.
Turesky, R. J., et al. (1993, March). Metabolism of the food-borne carcinogens 2-amino-3-methylimidazo-[4,5-f]quinoline and 2-amino-3,8- dimethylimidazo[4,5-f]-quinoxaline in the rat as a model for human biomonitoring. PubMed.
Benchchem. An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-1H-imidazo[4,5-h]quinoline.
Isobe, Y., et al. (2003, June 12). 1H-Imidazo[4,5-c]quinoline derivatives as novel potent TNF-alpha suppressors. PubMed.
Sharma, P. C., et al. (2016, October 12). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents.
Szlósarczyk, M., et al. (2022, February 2). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
IntechOpen. (2023, November 20). Antimalarial Drugs with Quinoline Nucleus and Analogs.
Fun, H. K., et al. 1-Isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine. PMC.
Zibaseresht, R., et al. (2017, November 20). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
Cappelli, A., et al. (2023, January 12). Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors.
Application Note: 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline as a Versatile Fluorescent Probe Scaffold for Bioimaging and Environmental Sensing
Executive Summary The rational design of fluorescent probes is a cornerstone of modern molecular biology and diagnostic imaging. While the imidazo[4,5-f]quinoline core is historically recognized in toxicology studies, it...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of fluorescent probes is a cornerstone of modern molecular biology and diagnostic imaging. While the imidazo[4,5-f]quinoline core is historically recognized in toxicology studies, its highly tunable, π-extended heterocyclic scaffold has been successfully repurposed for advanced fluorescence applications. 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline (1,5-DMIQ) serves as a robust structural motif for developing polarity-sensitive fluorophores, Reactive Oxygen Species (ROS) sensors, and cyclometalated transition metal complexes.
This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to utilizing the 1,5-DMIQ scaffold. It details the underlying photophysics, synthetic coordination strategies, and step-by-step live-cell imaging protocols required to deploy these probes effectively.
Mechanistic Grounding: Photophysics of the Imidazo[4,5-f]quinoline Core
The efficacy of 1,5-DMIQ as a fluorescent probe is dictated by the electron-rich imidazole ring fused to a quinoline moiety, creating a highly polarizable π-system capable of dynamic electronic transitions.
Excited-State Intramolecular Charge Transfer (ESICT)
When functionalized with electron-donating and electron-withdrawing groups, 1,5-DMIQ derivatives exhibit pronounced ESICT. Upon photon absorption, a rapid redistribution of electron density occurs, transitioning the molecule from a Local Excited (LE) state to an ESICT state. The energy gap between these states is acutely sensitive to the local microenvironment. In aqueous media, non-radiative decay pathways dominate (fluorescence quenching). However, in highly viscous or lipophilic environments (e.g., mitochondrial membranes), molecular rotor dynamics are restricted, resulting in a massive "turn-on" fluorescence response [1].
Metal-to-Ligand Charge Transfer (MLCT) in Coordination Complexes
As a bidentate ligand, the 1,5-DMIQ core coordinates strongly with transition metals such as Ruthenium(II) and Iridium(III). The π-expansive nature of the imidazo[4,5-f]quinoline system lowers the energy of the ligand-centered
π∗
orbitals. This induces a bathochromic (red) shift of the
3
MLCT absorption band, enabling visible-to-near-infrared (NIR) excitation. Furthermore, the heavy-atom effect of the metal center promotes efficient Intersystem Crossing (ISC), yielding long-lived phosphorescence that is ideal for Time-Resolved Luminescence Imaging (TRLI) to eliminate cellular autofluorescence [2].
Fig 1: Photophysical pathways of 1,5-DMIQ probes via ESICT and MLCT mechanisms.
Quantitative Data: Photophysical Properties
The table below summarizes the comparative photophysical properties of the baseline 1,5-DMIQ core versus its functionalized derivatives and metal complexes.
Table 1: Photophysical Properties of 1,5-DMIQ and Derivatives
Compound / Complex
λabs
(nm)
λem
(nm)
Quantum Yield (
Φ
)
Lifetime (
τ
)
Primary Application
Free 1,5-DMIQ Core
340 - 360
420 - 450
0.15 - 0.25
< 5 ns
Baseline Scaffold
1,5-DMIQ-ROS Probe
410
645
0.45 (Turn-on)
~ 3 ns
Peroxynitrite Sensing
[Ru(bpy)₂ (1,5-DMIQ)]²⁺
450 - 480
680 - 710
0.08 - 0.12
200 - 400 ns
Hypoxic Tumor Imaging
Ir(III)-DMIQ Complex
380 - 420
580 - 610
0.30 - 0.55
1.5 - 2.5 µs
Time-Resolved Imaging
Experimental Protocols
Protocol A: Synthesis of Cyclometalated Ru(II)-DMIQ Complexes
This protocol outlines the synthesis of a
[Ru(bpy)2(1,5−DMIQ)]2+
complex, commonly utilized for long-lifetime intracellular imaging and photodynamic therapy [3].
Degassing the Solvent: Add 10 mL of ethylene glycol to a two-neck round-bottom flask. Purge with Argon for 30 minutes.
Causality: Dissolved oxygen acts as a potent triplet quencher and can oxidize the Ru(II) center at elevated temperatures, drastically reducing coordination yield.
Reagent Addition: Add 1.0 eq of
cis−[Ru(bpy)2Cl2]
and 1.1 eq of 1,5-DMIQ ligand under continuous Argon flow.
Refluxing: Heat the mixture to 150°C in the dark for 6 hours.
Causality: The dark condition prevents premature photo-induced ligand dissociation (a known vulnerability of Ru-polypyridyl complexes).
Precipitation: Cool to room temperature. Add an excess of aqueous
NH4PF6
to precipitate the complex as a hexafluorophosphate salt.
Purification: Filter the precipitate, wash with cold water and diethyl ether, and purify via size-exclusion chromatography (Sephadex LH-20) using methanol as the eluent.
Protocol B: Live-Cell Confocal Imaging of ROS using 1,5-DMIQ Probes
This workflow validates the use of a 1,5-DMIQ-based ROS probe for detecting intracellular peroxynitrite (
ONOO−
) in living cells.
Materials: HeLa or COS7 cell lines, 1,5-DMIQ-ROS probe (1 mM stock in DMSO), DMEM media, Confocal Laser Scanning Microscope (CLSM).
Cell Seeding: Seed HeLa cells in a 35 mm glass-bottom confocal dish at a density of
1×105
cells/dish. Incubate at 37°C, 5%
CO2
for 24 hours.
Probe Incubation: Dilute the probe stock in serum-free DMEM to a final concentration of 5 µM (ensure DMSO concentration remains <0.5% to prevent solvent-induced cytotoxicity). Incubate cells with the probe for 30 minutes.
Washing Step (Critical): Wash the cells three times with warm Phosphate-Buffered Saline (PBS).
Causality: Washing removes unbound lipophilic probe from the extracellular matrix, preventing high background fluorescence and false-positive membrane signaling.
Stimulus Induction: Treat the cells with a ROS inducer (e.g., SIN-1, a peroxynitrite donor) for 20 minutes.
Imaging: Image immediately using a CLSM. Excite at 488 nm and collect emission in the NIR channel (600–700 nm).
Causality: Ratiometric or turn-on NIR imaging avoids the autofluorescence of cellular flavins and NADH (which emit in the blue/green spectrum), ensuring high signal-to-noise ratios.
Fig 2: Standardized workflow for live-cell ROS imaging using 1,5-DMIQ fluorescent probes.
References
Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. Chemical Society Reviews (RSC Publishing).
URL:[Link]
Cyclometalated Ruthenium(II) Complexes Derived from α-Oligothiophenes as Highly Selective Cytotoxic or Photocytotoxic Agents. Inorganic Chemistry (ACS Publications).
URL:[Link]
Method
Application Notes and Protocols for In Vivo Imaging with 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline
Disclaimer: The following application notes and protocols are a representative guide based on the known properties of structurally similar imidazoquinoline compounds and established principles of in vivo fluorescence ima...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: The following application notes and protocols are a representative guide based on the known properties of structurally similar imidazoquinoline compounds and established principles of in vivo fluorescence imaging. As of the time of writing, specific in vivo imaging data for 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline is not extensively available in published literature. Therefore, this document serves as a starting point for researchers to develop their own specific protocols, and all experimental parameters should be optimized accordingly.
Introduction: The Promise of Imidazoquinoline Scaffolds in Biological Imaging
The quinoline moiety is a privileged heterocyclic aromatic structure that forms the core of many biologically active compounds and fluorescent probes.[1] Its derivatives have been explored for a wide range of applications, from anticancer and antimalarial drugs to fluorescent sensors for bio-imaging.[1][2] The fusion of an imidazole ring to the quinoline core, creating imidazoquinoline scaffolds, can yield compounds with intriguing photophysical properties, including intense blue luminescence and high quantum yields, making them promising candidates for optical applications.[3][4]
1,5-Dimethyl-1H-imidazo[4,5-F]quinoline, as a member of this class, is hypothesized to possess fluorescent properties suitable for in vivo imaging. Small-molecule fluorescent probes offer significant advantages for live-animal imaging, including their small size, which minimizes interference with biological processes, high sensitivity, and rapid response times.[5] In vivo fluorescence imaging is a powerful, non-invasive technique that allows for the real-time visualization and quantification of biological processes at the molecular level within a living organism.[6][7] This technology is instrumental in preclinical research for studying disease progression, evaluating drug efficacy and biodistribution, and understanding fundamental biology.[6][8]
This guide provides a comprehensive framework for utilizing novel imidazoquinoline compounds, exemplified by 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline, as fluorescent probes for in vivo imaging in small animal models.
PART 1: Scientific and Technical Background
Predicted Photophysical Properties
While specific data for 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline is not available, we can infer its likely properties from related imidazo[1,5-a]quinoline and imidazo[5,1-a]isoquinoline derivatives. These compounds are known to exhibit blue fluorescence with emission maxima typically in the range of 430-490 nm.[3][9] The quantum yield of these compounds can be significantly influenced by the substituents on the heterocyclic rings, with some derivatives reaching quantum yields as high as 85%.[10] It is also noted that the substitution pattern can influence the Stokes shift.[9]
Table 1: Predicted Photophysical Properties of 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline (Hypothetical)
Parameter
Predicted Value/Range
Rationale
Excitation Max (λex)
350 - 390 nm
Based on extinction maxima of similar imidazo[1,5-a]quinolines.[4]
Emission Max (λem)
440 - 480 nm
Typical range for blue-emitting imidazoquinoline derivatives.[3][9]
Quantum Yield (Φ)
0.3 - 0.8
Highly dependent on the specific structure and solvent environment.[10]
In vivo fluorescence imaging involves the administration of a fluorescent probe to a living animal and the subsequent detection of emitted photons using a sensitive imaging system.[6] The probe can be designed to be constitutively fluorescent or to become fluorescent upon interaction with a specific biological target. The choice of fluorophore is critical and should ideally have excitation and emission wavelengths in the near-infrared (NIR) spectrum (650-1700 nm) to minimize tissue autofluorescence and light scattering, thereby maximizing tissue penetration and signal-to-background ratio.[6] While the predicted emission of 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline is in the blue range, which has limited tissue penetration, it may be suitable for imaging superficial tissues or in smaller organisms.[6][8]
PART 2: Experimental Protocols
Safety and Handling Precautions
Imidazoquinoline derivatives should be handled with care, as some are known to have biological activity and potential toxicity.[11][12] Always consult the Safety Data Sheet (SDS) for the specific compound. General safety precautions include:
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.[13][14]
Ventilation: Handle the solid compound and concentrated solutions in a chemical fume hood to avoid inhalation of dust or vapors.[13]
Waste Disposal: Dispose of all waste, including contaminated consumables, as hazardous chemical waste in accordance with institutional guidelines.[14]
Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area and follow established institutional procedures for cleanup.[15]
Probe Preparation and Formulation
The solubility and stability of the fluorescent probe in a physiologically compatible vehicle are crucial for successful in vivo administration.
Materials:
1,5-Dimethyl-1H-imidazo[4,5-F]quinoline powder
Dimethyl sulfoxide (DMSO), sterile
Phosphate-buffered saline (PBS), sterile, pH 7.4
0.22 µm sterile syringe filters
Protocol:
Stock Solution Preparation:
In a chemical fume hood, accurately weigh a small amount of 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline powder.
Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
Store the stock solution in small aliquots at -20°C, protected from light.
Working Solution Formulation:
On the day of the experiment, thaw an aliquot of the stock solution.
Dilute the stock solution with sterile PBS (pH 7.4) to the desired final concentration for injection. The final concentration of DMSO should be kept to a minimum (ideally <5% of the total injection volume) to avoid toxicity.[2]
Gently vortex the working solution to ensure homogeneity.
Sterilize the working solution by passing it through a 0.22 µm syringe filter immediately before injection.
Animal Model and Administration
The choice of animal model will depend on the research question. Nude mice (athymic) are commonly used for tumor xenograft studies to prevent rejection of human cells.[2]
Materials:
Appropriate small animal model (e.g., BALB/c nude mice, 6-8 weeks old)
Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)
Insulin syringes (28-30 gauge)
Protocol:
Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
Anesthesia: Anesthetize the animal using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by a lack of response to a toe pinch.
Probe Administration:
For systemic biodistribution studies, intravenous (tail vein) injection is the preferred route.[2][7]
The injection volume should be appropriate for the animal's size (e.g., 100-200 µL for a mouse).[7]
The dose of the probe will need to be optimized. A starting point could be in the range of 0.5 - 10 mg/kg body weight.[2][7]
Post-Administration Monitoring: Keep the animal warm and monitor its recovery from anesthesia.
In Vivo Fluorescence Imaging
Instrumentation:
An in vivo imaging system (IVIS) equipped with appropriate excitation and emission filters.[6][16]
Protocol:
System Setup:
Turn on the imaging system and allow the camera to cool to its operating temperature.
Select the excitation and emission filters appropriate for the predicted spectral properties of 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline (e.g., excitation ~360 nm, emission ~460 nm).
Image Acquisition:
Place the anesthetized animal in the imaging chamber.
Acquire a baseline (pre-injection) image to determine the level of autofluorescence.
Inject the fluorescent probe as described in section 2.3.
Acquire images at multiple time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to assess the probe's pharmacokinetics and biodistribution.[2][7]
The exposure time should be optimized to achieve a good signal-to-noise ratio without saturating the detector.[7]
Post-Imaging:
After the final imaging session, the animal can be euthanized for ex vivo organ imaging to confirm the in vivo signal distribution.
Dissect the organs of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart) and arrange them in the imaging chamber for ex vivo imaging.[7]
Data Analysis
Protocol:
Region of Interest (ROI) Analysis:
Use the imaging system's software to draw ROIs around the areas of interest (e.g., tumor, specific organs).
Quantify the average fluorescence intensity (in units of radiance or photons/second/cm²/steradian) within each ROI at each time point.
Background Subtraction: Subtract the autofluorescence signal from a non-target tissue region to improve the accuracy of the signal quantification.[18]
Data Presentation: Plot the fluorescence intensity over time for each ROI to visualize the probe's uptake and clearance kinetics. For ex vivo analysis, present the data as a bar graph of average radiance for each organ.
PART 3: Visualization and Expected Outcomes
Experimental Workflow Diagram
Caption: In vivo imaging workflow.
Hypothetical Signaling Pathway Interaction
Many quinoline derivatives exert their biological effects by interacting with specific cellular pathways. For instance, some are known to be involved in modulating cellular stress responses or acting as ligands for specific receptors.[19][20] While the specific target of 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline is unknown, a hypothetical application could be its use as a probe to visualize tumors. Its accumulation in a tumor could be due to the enhanced permeability and retention (EPR) effect or by binding to a specific molecular target overexpressed in cancer cells.
Caption: Probe-target interaction model.
Troubleshooting
Table 2: Common Issues and Solutions in In Vivo Fluorescence Imaging
- Increase probe dose- Optimize formulation vehicle- Use a probe with red-shifted emission if possible; use spectral unmixing if available[21]- Ensure filters match probe's excitation/emission spectra
High Signal in Non-Target Organs (e.g., Liver, Kidneys)
- Rapid clearance of the probe- Non-specific uptake by reticuloendothelial system
- Modify the probe to increase circulation time (e.g., PEGylation)- This may be inherent to the probe's chemical properties
Inconsistent Results Between Animals
- Inconsistent injection volume or site- Variation in animal physiology
- Practice injection technique to ensure consistency- Increase the number of animals per group to improve statistical power[17]
References
Experimental Design and Data Analysis of In Vivo Fluorescence Imaging Studies - PubMed. (n.d.).
Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system. (2016, July 6).
In vivo Imaging of Bioluminescent and Fluorescent Reporters in Small Animal Models. (n.d.).
Imaging In Mice With Fluorescent Proteins: From Macro To Subcellular - MDPI. (2008, February 22).
An Open-Source Image Analysis Method for Quantifying Reporter Fluorescence | bioRxiv. (2025, February 3).
Fluorescent transgenic mouse models for whole-brain imaging in health and disease - Frontiers. (n.d.).
In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applications - PMC. (n.d.).
Advanced Data Analysis for Fluorescence-Lifetime Single-Molecule Localization Microscopy. (n.d.).
SAFETY DATA SHEET - Fisher Scientific. (2010, February 4).
Auditory Display of Fluorescence Image Data in an In Vivo Tumor Model - MDPI. (2022, July 16).
Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics - mesa malaria knowledge hub. (n.d.).
Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs - Benchchem. (n.d.).
Protocol for in Vivo Imaging in Mice - Creative Bioarray. (2023, December 27).
Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. (n.d.).
Quinoline and Benzimidazole Derivatives: Candidate Probes for In Vivo Imaging of Tau Pathology in Alzheimer's Disease - PMC. (n.d.).
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications - Crimson Publishers. (2023, February 22).
Safety Data Sheet - Cayman Chemical. (2024, October 10).
In vitro and in vivo bioimaging by Quinoline conjugated probes and dyes - ResearchGate. (2025, October 19).
Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties - JLUpub. (n.d.).
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC. (n.d.).
Characterization and Optimization of the Photoluminescent Properties of Imidazo[1,5‐a]quinolines - ResearchGate. (2024, October 17).
Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC. (n.d.).
Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. (2023, January 12).
Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines - JLUpub. (n.d.).
and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines | ACS Omega - ACS Publications. (2025, December 5).
The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions - PMC. (n.d.).
Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][17][21]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects - MDPI. (2025, October 3). Retrieved from
Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol - Benchchem. (n.d.).
New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging | Request PDF - ResearchGate. (n.d.).
Safe handling of cytotoxic drugs in the workplace - HSE. (2026, January 13).
Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry - PMC. (n.d.).
Safe handling of cytotoxic drugs and related waste - Pharm-Ed. (n.d.).
(PDF) The in-vivo Mode of Action of Quinoline Antimalarial Drugs Unveiled by X-ray Microscopy - ResearchGate. (2025, August 6).
(PDF) Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties - ResearchGate. (2023, December 27).
Application Notes and Protocols: Developing Bioassays for 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline Activity
Abstract The imidazoquinoline scaffold is a cornerstone in modern medicinal chemistry, with prominent members demonstrating potent immunomodulatory and anti-neoplastic activities. This document provides a comprehensive g...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The imidazoquinoline scaffold is a cornerstone in modern medicinal chemistry, with prominent members demonstrating potent immunomodulatory and anti-neoplastic activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust bioassay cascade to characterize the biological activities of novel imidazo[4,5-f]quinoline derivatives, using the hypothetical compound 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline as a primary example. This guide moves beyond simple protocol listing, offering a scientifically-grounded rationale for assay selection, detailed step-by-step methodologies, and guidance on data interpretation. The protocols included herein form a self-validating system, beginning with foundational cytotoxicity and genotoxicity assessments, followed by in-depth mechanistic studies to probe immunomodulatory functions via Toll-like receptor (TLR) signaling pathways.
Introduction: The Therapeutic Potential of the Imidazo[4,5-f]quinoline Scaffold
The quinoline ring system is recognized as a "privileged structure" in drug discovery, forming the backbone of numerous compounds with a vast spectrum of biological activities, including anticancer and antimicrobial effects.[1] When fused with an imidazole ring, the resulting imidazoquinoline heterocycle can gain potent and specific immunomodulatory properties. The most well-characterized members of this family, Imiquimod and Resiquimod, function as agonists of Toll-like receptors 7 and 8 (TLR7/8).[2][3][4] These receptors, located within the endosomes of immune cells like dendritic cells and macrophages, are central to the innate immune system's ability to recognize viral single-stranded RNA.[5][6]
Activation of TLR7/8 by an agonist like 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline is hypothesized to initiate a MyD88-dependent signaling cascade, culminating in the activation of key transcription factors such as NF-κB and IRF7.[2][5][7] This leads to the production of a suite of pro-inflammatory cytokines, notably Type I interferons (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12), which orchestrate a powerful Th1-polarized adaptive immune response.[3][8] This mechanism underpins the clinical utility of imidazoquinolines in treating viral infections and certain skin cancers.[3]
Given this background, the primary objective when characterizing a novel compound like 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline is to develop a tiered bioassay approach. This guide outlines a logical workflow, starting with essential safety and general activity profiling before delving into specific mechanistic assays.
Section 1: Foundational Bioassays: Cytotoxicity and Genotoxicity Profiling
Before investigating any specific therapeutic mechanism, it is imperative to establish the foundational safety and activity profile of a novel chemical entity. Cytotoxicity assays determine the concentration range at which the compound affects cell viability, providing essential data for dosing in subsequent, more complex cell-based assays. Genotoxicity assessment is a critical regulatory requirement to identify compounds that may cause genetic damage.
Causality and Rationale: This protocol utilizes the Promega CellTiter-Glo® Luminescent Cell Viability Assay, a highly sensitive method that quantifies ATP, an indicator of metabolically active, viable cells.[9][10] The amount of ATP is directly proportional to the number of living cells in culture.[10] The "add-mix-measure" format is robust, rapid, and ideal for high-throughput screening to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[4][9]
Experimental Protocol:
Cell Seeding: Seed cancer cell lines (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer) in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[11][12] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
Compound Preparation: Prepare a 2X concentration series of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline in culture medium. A typical starting range would be from 200 µM down to low nanomolar concentrations, performed in triplicate. Include a vehicle control (e.g., DMSO at <0.5%) and a "no cells" background control.
Cell Treatment: Remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control to each well.
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
Assay Procedure:
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[4][13]
Add 100 µL of CellTiter-Glo® Reagent to each well.[12][13]
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[12][13]
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
Data Acquisition: Record luminescence using a plate luminometer with an integration time of 0.25–1 second per well.[13]
Data Analysis: Subtract the average background luminescence from all experimental wells. Normalize the data by setting the vehicle control as 100% viability. Plot the normalized viability versus the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Data Presentation: Example Cytotoxicity Data
Cell Line
Compound
Incubation Time
IC50 (µM) [95% CI]
MDA-MB-231 (Breast Cancer)
1,5-Dimethyl-1H-imidazo[4,5-f]quinoline
48 hours
11.2 [9.8 - 12.7]
HT-29 (Colon Cancer)
1,5-Dimethyl-1H-imidazo[4,5-f]quinoline
48 hours
32.5 [29.1 - 36.3]
K-562 (Leukemia)
1,5-Dimethyl-1H-imidazo[4,5-f]quinoline
48 hours
0.78 [0.65 - 0.92]
MCF-10A (Non-tumorigenic)
1,5-Dimethyl-1H-imidazo[4,5-f]quinoline
48 hours
> 100
Note: Data are hypothetical examples based on representative values for quinoline derivatives.[11][14]
Protocol 1.2: In Vitro Micronucleus Assay
Causality and Rationale: The in vitro micronucleus assay is a gold-standard genotoxicity test that detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[15][16] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. This protocol uses cytokinesis-block methodology (with Cytochalasin B), which ensures that only cells that have completed one nuclear division are scored, increasing the assay's reliability.[17][18]
Experimental Protocol:
Cell Culture: Use appropriate mammalian cell lines such as CHO-K1 or human peripheral blood lymphocytes.[15]
Dose Range Finding: First, determine the cytotoxicity of the compound over the desired treatment period to establish the top concentration for the main experiment. The highest concentration should induce approximately 55 ± 5% cytotoxicity.[19]
Cell Treatment: Seed cells and treat with at least three concentrations of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline, alongside a vehicle control (e.g., DMSO) and a positive control (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity). Treatment is typically for 3-4 hours with metabolic activation (S9 fraction) and for a longer period (e.g., 24 hours) without S9.[15]
Cytokinesis Block: After treatment, wash the cells and add fresh medium containing Cytochalasin B (typically 3-6 µg/mL). This allows the nucleus to divide but prevents cytokinesis, resulting in binucleated cells. The incubation time should allow for the cell population to complete one cell cycle.
Cell Harvesting and Slide Preparation:
Harvest cells by trypsinization.
Apply a mild hypotonic treatment (e.g., KCl solution) to swell the cells.[17]
Fix the cells using a methanol/acetic acid solution.
Drop the cell suspension onto clean microscope slides and air dry.
Staining: Stain slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[15][18] A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[15]
Cytotoxicity Measurement: Concurrently, determine the Cytokinesis-Block Proliferation Index (CBPI) to measure cell cycle delay, which is a measure of cytotoxicity.
Data Presentation: Example Micronucleus Assay Data
Treatment Group
Concentration (µM)
% Micronucleated Binucleated Cells (Mean ± SD)
Fold Increase over Vehicle
Vehicle Control (0.5% DMSO)
0
1.2 ± 0.3
1.0
1,5-Dimethyl-1H-imidazo[4,5-f]quinoline
5
1.4 ± 0.4
1.2
1,5-Dimethyl-1H-imidazo[4,5-f]quinoline
15
1.9 ± 0.5
1.6
1,5-Dimethyl-1H-imidazo[4,5-f]quinoline
45
2.5 ± 0.6
2.1
Positive Control (Mitomycin C)
0.5
15.8 ± 2.1
13.2
*Indicates a statistically significant increase (p < 0.05). Data are hypothetical.
Based on the established activity of the imidazoquinoline class, a primary mechanistic hypothesis is the activation of TLR7 and/or TLR8. The following assays are designed to directly test this hypothesis and characterize the downstream functional consequences.
Workflow for Immunomodulatory Assessment
Caption: Workflow for assessing immunomodulatory activity.
Protocol 2.1: TLR7/8 Reporter Gene Assay
Causality and Rationale: This assay provides a direct and quantitative measure of TLR7 or TLR8 activation. It utilizes HEK293 cells that are engineered to express a specific human TLR (e.g., hTLR7 or hTLR8) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene.[20] The SEAP gene is placed under the control of a promoter inducible by NF-κB and AP-1, which are transcription factors downstream of the TLR signaling pathway.[20] Ligand binding to the TLR triggers the signaling cascade, leading to SEAP expression, which is then easily measured colorimetrically. This provides a clean system to determine if the compound is a direct agonist and to calculate its half-maximal effective concentration (EC50).
Experimental Protocol:
Cell Maintenance: Culture HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells according to the manufacturer's (InvivoGen) instructions.
Assay Preparation:
Wash cells and resuspend in HEK-Blue™ Detection medium to the recommended cell density (e.g., ~2.8 x 10^5 cells/mL).[20]
Prepare serial dilutions of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline in fresh culture medium.
Include a positive control (e.g., R848 for TLR7/8) and a negative (vehicle) control.[21]
Cell Stimulation:
Add 20 µL of compound dilutions or controls to the wells of a 96-well plate.
Add 180 µL of the cell suspension to each well.
Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO2.[20]
Data Acquisition: Measure SEAP activity by reading the optical density (OD) at 620-650 nm using a spectrophotometer. The purple/blue color development is proportional to SEAP activity.
Data Analysis: Subtract the OD of the blank (medium only) from all values. Plot the OD values versus the log of the compound concentration and use a non-linear regression model to calculate the EC50 for each receptor.
Data Presentation: Example TLR7/8 Activation Data
Receptor
Compound
EC50 (nM) [95% CI]
Human TLR7
1,5-Dimethyl-1H-imidazo[4,5-f]quinoline
70 [59 - 83]
Human TLR8
1,5-Dimethyl-1H-imidazo[4,5-f]quinoline
59 [50 - 69]
Human TLR7
R848 (Control)
55 [48 - 63]
Human TLR8
R848 (Control)
50 [42 - 59]
Note: Data are hypothetical examples based on representative values for dual TLR7/8 agonists.[21][22]
Causality and Rationale: While reporter assays confirm direct receptor activation, it is crucial to demonstrate a functional response in primary immune cells, which represent a more physiologically relevant system. Human peripheral blood mononuclear cells (PBMCs) contain a mixture of immune cells, including monocytes and dendritic cells that express TLR7 and TLR8. This assay measures the production and secretion of key cytokines (TNF-α and IFN-α) following compound stimulation, confirming the downstream biological effect of TLR activation. An Enzyme-Linked Immunosorbent Assay (ELISA) is a standard, sensitive, and specific method for quantifying protein levels in a solution.
Experimental Protocol:
PBMC Isolation:
Isolate PBMCs from fresh human whole blood (from healthy donors) using Ficoll-Paque density gradient centrifugation.
Wash the isolated cells with PBS and resuspend in complete RPMI-1640 medium.
Perform a cell count and viability check (e.g., using Trypan Blue).
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 180 µL of medium.
Cell Stimulation:
Prepare 10X stocks of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline at various concentrations (informed by the EC50 values from Protocol 2.1).
Add 20 µL of the compound stocks, vehicle control, or a positive control (e.g., R848) to the wells.
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store at -80°C until analysis.
Cytokine Quantification (ELISA):
Quantify the concentration of TNF-α and IFN-α in the supernatants using commercially available ELISA kits (e.g., from R&D Systems or Thermo Fisher Scientific).
Follow the manufacturer's protocol precisely. This typically involves:
Coating a 96-well plate with a capture antibody.
Adding standards and supernatant samples.
Adding a detection antibody.
Adding an enzyme conjugate (e.g., HRP-streptavidin).
Adding a substrate (e.g., TMB) to produce a colorimetric signal.
Stopping the reaction and reading the absorbance on a plate reader.
Data Analysis: Calculate the cytokine concentrations in each sample by interpolating from the standard curve generated in the ELISA.
Data Presentation: Example Cytokine Production in PBMCs
Treatment
Concentration (nM)
TNF-α (pg/mL) (Mean ± SD)
IFN-α (pg/mL) (Mean ± SD)
Vehicle Control
0
15 ± 5
< 10
1,5-Dimethyl-1H-imidazo[4,5-f]quinoline
10
150 ± 25
85 ± 15
1,5-Dimethyl-1H-imidazo[4,5-f]quinoline
100
850 ± 95
450 ± 60
1,5-Dimethyl-1H-imidazo[4,5-f]quinoline
1000
1600 ± 180
980 ± 110
R848 (Control)
1000
1850 ± 210
1150 ± 130
Note: Data are hypothetical and represent a typical dose-dependent increase in cytokine production following TLR agonist stimulation.[21]
Conclusion and Forward Look
The suite of bioassays detailed in this application note provides a robust framework for the initial characterization of novel imidazo[4,5-f]quinoline derivatives. By systematically evaluating cytotoxicity, genotoxicity, and the specific mechanism of immunomodulation, researchers can build a comprehensive activity profile for compounds like 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline. Positive results from this in vitro cascade—demonstrating potent, specific TLR7/8 agonism with low cytotoxicity and no genotoxic liability—would provide a strong rationale for advancing a compound to more complex studies, including secondary functional assays (e.g., dendritic cell maturation, T-cell activation) and subsequent in vivo efficacy and safety models. This structured, hypothesis-driven approach is fundamental to accelerating the drug discovery and development pipeline for this promising class of therapeutic agents.
References
Lin, H. P., & D'Amato, R. J. (2005). The imidazoquinolines – mechanism of action and therapeutic potential in HPV-associated disease. Journal of Medical Microbiology, 16(3), 141-144. Retrieved from [Link]
Stanley, M. A. (2002). Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential. Clinical and Experimental Dermatology, 27(7), 571-577. Retrieved from [Link]
Fronczek, D. N., & Johnson, D. E. (2021). MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages. Frontiers in Immunology, 12, 708787. Retrieved from [Link]
Oda, S., & Zha, J. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 8(11), e79349. Retrieved from [Link]
Duan, H., et al. (2018). TLR signalling pathway. MyD88-dependent signalling pathway is used by... ResearchGate. Retrieved from [Link]
Stanley, M. A. (2002). Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential. Clinical and Experimental Dermatology, 27(7), 571-577. Retrieved from [Link]
Bio-protocol. (2018). LDH Cytotoxicity Assay. Retrieved from [Link]
ResearchGate. (2022). TLR7 and TLR8 signaling pathway. Retrieved from [Link]
Ilango, K., & Valentina, P. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1106-S1124. Retrieved from [Link]
Bender, A. T., et al. (2020). P94 TLR7 and TLR8 differentially activate the IRF and NF-kB pathways in specific cell types to promote inflammation. Lupus Science & Medicine, 7(Suppl 1), A94. Retrieved from [Link]
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
Gupta, A., & Pandey, R. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Retrieved from [Link]
Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3187. Retrieved from [Link]
Valente, S., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules, 25(4), 844. Retrieved from [Link]
Sharma, P., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Retrieved from [Link]
Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Retrieved from [Link]
Singh, A., et al. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 8(35), 31923–31934. Retrieved from [Link]
National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]
ResearchGate. (n.d.). The TLR7, 8 and 9 signalling pathway. Retrieved from [Link]
Frieauff, W., & Gstraunthaler, G. (2017). The In Vitro Micronucleus Assay and Kinetochore Staining: Methodology and Criteria for the Accurate Assessment of Genotoxicity and Cytotoxicity. In Vitro Toxicology, 1-22. Retrieved from [Link]
Kirsch-Volders, M., et al. (2010). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. Mutagenesis, 25(3), 241-250. Retrieved from [Link]
Bender, A. T., et al. (2020). TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation. ImmunoHorizons, 4(2), 63-76. Retrieved from [Link]
Burgum, M. J., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1171960. Retrieved from [Link]
Li, Y., et al. (2021). Structure-Based Design of Highly Potent Toll-like Receptor 7/8 Dual Agonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 64(11), 7514-7531. Retrieved from [Link]
Cyprotex. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Retrieved from [Link]
Bender, A. T., et al. (2020). TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation. ImmunoHorizons, 4(2), 63-76. Retrieved from [Link]
PubChem. (n.d.). Toll Like Receptor 7/8 (TLR7/8) Cascade. Retrieved from [Link]
National Cancer Institute. (2023). Detection of nanoparticles' ability to stimulate toll-like receptors using HEK-Blue reporter cell lines. Retrieved from [Link]
Bender, A. T., et al. (2020). TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation. ResearchGate. Retrieved from [Link]
Regulations.gov. (n.d.). REVERSE MUTATION ASSAY "AMES TEST" USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI. Retrieved from [Link]
ResearchGate. (n.d.). EC50 values of novel analogues to TLR7 receptor transfected HEK cell lines using SEAP quantification. Retrieved from [Link]
ResearchGate. (n.d.). EC 50 values of compounds in human TLR7-specific reporter gene assay. Retrieved from [Link]
Sharma, R., et al. (2021). Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC). OncoImmunology, 10(1), 1878898. Retrieved from [Link]
Oda, K., & Kitano, H. (2006). A comprehensive map of the toll-like receptor signaling network. Molecular Systems Biology, 2, 2006.0015. Retrieved from [Link]
ResearchGate. (2022). Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay. Retrieved from [Link]
Application Note: 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline as a Privileged Scaffold in Drug Discovery
Introduction and Rationale The imidazoquinoline class of compounds has long been recognized as a cornerstone in modern medicinal chemistry, primarily due to its purine-like structure that readily interacts with a variety...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Rationale
The imidazoquinoline class of compounds has long been recognized as a cornerstone in modern medicinal chemistry, primarily due to its purine-like structure that readily interacts with a variety of kinase ATP-binding sites and Toll-like receptors (TLRs). Specifically, 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline (1,5-DMIQ) represents a highly specialized, tricyclic pharmacophore. Unlike the more common imidazo[4,5-c]quinolines (such as the FDA-approved immunomodulator Imiquimod), the [4,5-f] annulation shifts the electronic distribution and steric bulk of the molecule, unlocking distinct structure-activity relationships (SAR) [1].
Causality in Scaffold Design
The specific methylation pattern of 1,5-DMIQ is not arbitrary. In drug discovery, the methyl group at the
N1
position dictates the spatial orientation of the molecule within hydrophobic binding pockets, preventing unfavorable hydrogen bond donation that might lead to off-target kinase inhibition. Meanwhile, the methyl group at the
C5
position provides crucial steric shielding to the electron-rich quinoline core. This shielding mitigates rapid metabolic oxidation by hepatic Cytochrome P450 enzymes, a common pharmacokinetic liability in unsubstituted heterocyclic amines. Recent advances in the base-catalyzed cyclization of ortho-nitroalkylaminoquinolines have made the selective synthesis of these[4,5-f] architectures highly efficient, enabling rapid hit-to-lead optimization[2].
Mechanistic Pathway: Target Engagement
1,5-DMIQ derivatives primarily exert their pharmacological effects via the activation of endosomal Toll-like Receptors 7 and 8 (TLR7/8) or through targeted antimicrobial pathways[3]. Upon binding to the leucine-rich repeats of TLR7/8, the scaffold induces receptor dimerization, recruiting the MyD88 adaptor protein. This initiates a phosphorylation cascade that ultimately drives the transcription of pro-inflammatory cytokines, a mechanism highly sought after in oncology and vaccine adjuvant development.
Figure 1: Mechanism of action for 1,5-DMIQ derivatives via TLR7/8 signaling.
Quantitative SAR Profiling
To validate the efficacy of the 1,5-DMIQ scaffold, quantitative profiling is required. The table below summarizes representative in vitro assay data demonstrating how substitutions at the
C2
position of the 1,5-DMIQ core modulate target affinity and cytotoxicity.
Table 1: Representative SAR and Toxicity Data for 1,5-DMIQ Analogs
Compound ID
C2
-Substitution
TLR7 EC
50
(nM)
TLR8 EC
50
(nM)
PBMC CC
50
(µM)
Selectivity Index (SI)
1,5-DMIQ (Base)
-H
> 10,000
> 10,000
> 100
N/A
Analog A
-Butyl
450 ± 12
1,200 ± 45
85.2
> 180
Analog B
-Ethoxymethyl
125 ± 8
340 ± 15
92.4
> 730
Resiquimod (Ctrl)
N/A
85 ± 5
110 ± 8
45.1
~ 530
Note: The Selectivity Index (SI) is calculated as
CC50/EC50
(TLR7). Analog B demonstrates superior SI due to the ethoxymethyl ether enhancing solubility and receptor residence time without increasing off-target membrane disruption.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and orthogonal readouts to prevent false positives—a critical requirement when evaluating heterocyclic amines that can occasionally exhibit intrinsic fluorescence or pan-assay interference (PAINS) behavior.
Protocol 1: Base-Catalyzed Synthesis of 1,5-DMIQ Derivatives
This protocol leverages anhydrous conditions to prevent the premature hydrolysis of the alkoxide base, ensuring complete cyclization of the quinoline precursor without degrading sensitive functional groups [2].
Materials:
ortho-Nitroalkylaminoquinoline precursor (1.0 eq)
Sodium ethoxide (NaOEt) (2.5 eq)
Anhydrous ethanol (<50 ppm
H2O
)
Step-by-Step Methodology:
Preparation: Purge a dry, round-bottom flask with inert Argon gas for 10 minutes. Causality: Moisture neutralizes the alkoxide base, leading to incomplete cyclization and complex product mixtures.
Dissolution: Dissolve the ortho-nitroalkylaminoquinoline precursor (10 mmol) in 50 mL of anhydrous ethanol.
Catalysis: Dropwise, add NaOEt (25 mmol) over 15 minutes at
0∘C
. Causality: Controlled addition manages the exothermic deprotonation, preventing the formation of dimeric side-products.
Cyclization: Reflux the mixture at
78∘C
for 4 hours. Monitor reaction completion via TLC (DCM:MeOH 9:1).
Quenching & Extraction: Cool to room temperature, quench with saturated aqueous
NH4Cl
(to neutralize excess base without over-acidifying the basic quinoline nitrogen), and extract with ethyl acetate (
3×50
mL).
Validation: Confirm the structure via
1H
-NMR and LC-MS. The disappearance of the nitro-group symmetric stretch (~1350
cm−1
) in FT-IR confirms successful cyclization.
This assay isolates target engagement from cytotoxicity by multiplexing a Secreted Embryonic Alkaline Phosphatase (SEAP) readout with a metabolic viability counter-screen.
Step-by-Step Methodology:
Cell Plating: Seed HEK-Blue TLR7 cells (InvivoGen) at
5×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at
37∘C
, 5%
CO2
.
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1,5-DMIQ analogs starting at 10 µM in DMSO. Critical Step: Normalize final DMSO concentration to 0.5% across all wells to prevent solvent-induced cytotoxicity.
Treatment: Add 10 µL of the compound dilutions to the cells. Include Resiquimod (1 µM) as a positive control and 0.5% DMSO as a vehicle (negative) control.
Incubation: Incubate for 24 hours. Causality: 24 hours is required for the NF-κB-driven transcription and subsequent secretion of the SEAP reporter enzyme to reach steady-state levels.
SEAP Quantification: Transfer 20 µL of the supernatant to a new plate containing 180 µL of QUANTI-Blue substrate. Incubate for 1 hour at
37∘C
and read absorbance at 620 nm.
Self-Validation (Viability Counter-Screen): To the original cell plate, add CellTiter-Glo reagent (Promega). Read luminescence. Causality: If a compound shows low SEAP signal, the CellTiter-Glo readout proves whether this is due to true lack of efficacy or simply compound-induced cell death.
Hit-to-Lead Optimization Workflow
The integration of chemical synthesis, biological screening, and toxicity profiling forms a closed-loop system for drug discovery.
Figure 2: Iterative hit-to-lead optimization workflow for 1,5-DMIQ analogs.
References
Larin, A. N., Pobedinskaya, D. Y., Borovlev, I. V., Avakyan, E. K., Borovleva, A. A., Ermolenko, A. P., & Demidov, O. P. (2025). Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega, 10(49), 60763–60772.[Link]
Jahangir, W., Akram, S., Aslam, S., & Ahmad, M. (2025). Recent progress in the synthesis of imidazoquinoline derivatives. Results in Chemistry, 15, 102270.[Link]
Moyer, M. P., Weber, F. H., & Gross, J. L. (1992). Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants. Journal of Medicinal Chemistry, 35(24), 4595–4601.[Link]
solubility issues with 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline in aqueous solutions
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline , a highly lipophilic hetero...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline , a highly lipophilic heterocyclic amine (HCA). Working with imidazoquinoline derivatives in aqueous biological systems presents significant solubility challenges. This guide synthesizes physicochemical causality with field-proven troubleshooting protocols to ensure the integrity of your in vitro assays.
Part 1: Physicochemical Fundamentals & Causality
To troubleshoot solubility, we must first understand the molecular behavior of the compound. Imidazoquinoline-type heterocyclic amines (HCAs) are characterized by a core imidazole ring fused to a quinoline ring system, imparting significant planarity and lipophilicity (1)[1].
The addition of methyl groups at the 1 and 5 positions further increases the hydrophobicity of the molecule compared to its parent compound, IQ. When introduced to an aqueous environment (like PBS or cell culture media), the high dielectric constant of water forces the hydrophobic methyl groups to collapse inward to minimize thermodynamically unfavorable interactions. Simultaneously, the planar aromatic core drives the molecules to stack together via
π−π
interactions. This dual mechanism leads to rapid micro-precipitation.
While these compounds appear as crystalline solids that are generally insoluble in neutral water, they are highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol (2)[2].
Mechanism of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline aggregation in aqueous media.
Part 2: Troubleshooting Guide & FAQs
Q1: My compound precipitates immediately when I add my DMSO stock to the cell culture media. How do I prevent this?Causality & Solution: This "crashing out" is caused by localized supersaturation. When a high-concentration DMSO stock hits the aqueous media, the DMSO rapidly diffuses away into the water, leaving the hydrophobic compound stranded in a microenvironment where it exceeds its aqueous solubility limit.
Action: Never add the stock directly to static media. Pre-warm your media to 37°C to increase the thermodynamic solubility limit. Add the DMSO stock dropwise while vigorously vortexing the media to ensure immediate, infinite dilution. Keep the final DMSO concentration
≤
0.5% to avoid solvent toxicity.
Q2: I am seeing inconsistent dose-response curves in my in vitro mammalian cell assays. What is going wrong?Causality & Solution: In mammalian cells, imidazoquinolines can induce cytotoxic effects and mutations, but these often require high concentrations (e.g., >10 μg/mL), making accurate aqueous dosing critical (3)[3]. Inconsistent results are almost always due to variable effective concentrations caused by invisible micro-precipitates or non-specific binding to polystyrene assay plates.
Action: Use low-binding plasticware or glass vials for serial dilutions. Formulate your working solution with a biological carrier protein. Adding 0.1% - 1% Bovine Serum Albumin (BSA) to your aqueous buffer provides hydrophobic pockets that chaperone the compound, preventing both aggregation and plastic binding.
Q3: Can I use acidic buffers to dissolve the compound directly in water without DMSO?Causality & Solution: Yes, but with strict caveats. The basic nitrogens in the imidazoquinoline ring can be protonated using dilute acid (e.g., 0.1 M HCl), which significantly increases aqueous solubility by converting the molecule into a salt.
Action: While this avoids DMSO, you must neutralize the pH back to ~7.4 before applying it to live-cell systems. Upon neutralization, the compound will precipitate again if the concentration exceeds its neutral solubility limit. Therefore, DMSO remains the gold standard primary solvent for biological assays.
Part 3: Quantitative Data Summary
The following table summarizes the physicochemical properties of imidazoquinoline derivatives and their direct implications on experimental design.
Parameter
Characteristic
Experimental Implication
Core Structure
Imidazo[4,5-f]quinoline
Highly planar; prone to
π−π
stacking and rapid aggregation in water.
Primary Solvents
100% DMSO, DMF, Methanol
Requires an anhydrous organic solvent for initial stock preparation (>10 mM).
Aqueous Solubility (pH 7.4)
<0.1
mg/mL (Practically Insoluble)
Will precipitate if directly added to neutral water without a carrier or rapid dispersion.
Aqueous Solubility (pH < 3.0)
Soluble (Protonated state)
Can be dissolved in dilute HCl, but requires careful neutralization for biological assays.
Lipophilicity (LogP)
Moderately High (~1.5 - 2.0)
High affinity for plastics; requires protein carriers (e.g., BSA) to remain in solution.
Part 4: Standard Operating Protocols (SOPs)
SOP: Preparation of Stable Aqueous Working Solutions for In Vitro Assays
This protocol is designed as a self-validating system . It utilizes step-down dilution and carrier proteins to prevent localized supersaturation.
Materials Needed:
Solid 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline
Anhydrous DMSO (Cell culture grade)
Target aqueous buffer (e.g., PBS or DMEM) supplemented with 0.1% BSA
Spectrophotometer (for validation)
Step-by-Step Methodology:
Primary Stock Generation: Weigh the solid compound using an analytical balance. Dissolve in 100% anhydrous DMSO to achieve a 10 mM stock.
Thermal Disruption: Sonicate the stock solution in a water bath at 37°C for 10 minutes. Causality: This disrupts any microscopic crystal lattices that have not fully solvated.
Carrier Preparation: Pre-warm the target aqueous buffer (containing 0.1% BSA) to 37°C. Causality: Heat increases the kinetic energy of the solvent, raising the solubility threshold.
Intermediate Dilution (Critical Step): Dilute the 10 mM stock 1:10 into a mixture of 50% DMSO / 50% Buffer to create a 1 mM intermediate.
Final Addition: While vigorously vortexing the pre-warmed BSA-buffer, add the 1 mM intermediate solution dropwise to achieve your final desired assay concentration (e.g., 10-50 µM).
Self-Validation Checkpoint: Before applying the solution to your assay, measure the optical density (OD) at 600 nm using a spectrophotometer.
Validation Rule: An
OD600>0.05
compared to a blank buffer indicates light scattering from micro-precipitates. If this occurs, the solution is invalid; discard and repeat Step 5 with a slower dropwise addition rate.
Optimized step-by-step workflow for aqueous solubilization.
stability of 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline under experimental conditions
Welcome to the Application Science Support Center. This guide provides authoritative troubleshooting and operational protocols for handling 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline and its closely related structural analo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Support Center. This guide provides authoritative troubleshooting and operational protocols for handling 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline and its closely related structural analogs (such as the well-characterized dietary mutagen MeIQ, 2-amino-3,4-dimethylimidazo[4,5-f]quinoline). Because these compounds share the identical, highly conjugated imidazo[4,5-f]quinoline heterocyclic core, they exhibit parallel physicochemical vulnerabilities regarding solvation, photo-oxidation, and pH sensitivity[1].
Part 1: Solvation & Storage FAQs
Q: What are the optimal solvents for preparing stock solutions, and what is the mechanism of degradation if stored improperly?A: The recommended solvents are anhydrous Dimethyl Sulfoxide (DMSO) or high-purity Methanol[1].
Causality: 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline is a planar, highly conjugated aromatic system. This structure makes it highly lipophilic and prone to aggregation in aqueous media. DMSO effectively solvates the planar ring system through strong dipole-dipole interactions, preventing micro-precipitation. Aqueous environments promote slow hydrolysis over time. Once dissolved, stock solutions must be aliquoted and strictly stored at -20°C to arrest thermal kinetic degradation.
Q: Does light exposure compromise the structural integrity of the compound during benchtop handling?A: Yes, strict photoprotection is mandatory.
Causality: The conjugated imidazoquinoline core is a strong chromophore that absorbs UV and visible light. Photon absorption excites the molecule, making it highly susceptible to photo-oxidation. Experimental data demonstrates that exposing an acetone solution of closely related imidazoquinolines to sunlight for just 1 hour results in rapid photo-oxidation (such as the conversion of amine groups to nitro groups)[1]. All handling must occur under amber lighting or using actinic (amber) glassware.
Part 2: Experimental Conditions & Reactivity FAQs
Q: How does pH influence stability during in vitro biological assays?A: The compound exhibits robust stability under moderately acidic to alkaline conditions (pH 5.5 to 9.0) and in cold, dilute aqueous solutions[1][2].
Causality: The basic nitrogen atoms in the imidazole and quinoline rings can be protonated, but the core aromatic system remains intact in moderate pH. However, stability drops precipitously at highly acidic pH (< 3.5), where hydrolysis accelerates and reactive electrophiles can form[2]. For in vitro assays, maintaining a buffered environment at pH 7.4 ensures the compound remains structurally intact prior to any intended enzymatic metabolic activation.
Q: What is the validated protocol for decontaminating glassware and liquid waste containing this compound?A: Dilute sodium hypochlorite (bleach) must be used for decontamination[1].
Causality: Hypochlorite is a potent oxidizing agent that attacks the electron-rich imidazole ring, causing rapid oxidative cleavage. This destroys the planar structure required for DNA intercalation, effectively eliminating its mutagenic potential. Note that weakly acidic nitrite solutions are completely ineffective for deactivation and should not be used[1].
Part 3: Quantitative Stability Profile
Table 1: Stability Profile of Imidazo[4,5-f]quinoline Derivatives Under Experimental Conditions
Rapid photo-oxidation and functional group conversion.
Extreme pH
pH < 3.5
Unstable
Hydrolysis; formation of reactive electrophilic species.
Chemical Oxidation
Dilute Sodium Hypochlorite
Rapidly Degraded
Oxidative cleavage of the imidazole ring; mutagen deactivated.
Part 4: Standard Operating Protocols (SOPs)
Protocol 1: Preparation and Validation of Master Stock Solutions
Self-Validating System: This protocol ensures complete dissolution and prevents freeze-thaw degradation, which is critical for reproducible dose-response curves.
Weighing: Accurately weigh the lyophilized powder using an analytical balance inside a Class II biosafety cabinet (due to potential mutagenic hazards).
Solvation: Add anhydrous DMSO to achieve a standard 10 mM stock concentration.
Causality: Anhydrous DMSO prevents moisture-induced hydrolysis during long-term storage.
Agitation & Validation: Vortex vigorously for 60 seconds.
Validation Step: Hold the amber vial against a strong light source. Visually inspect for any refractive micro-precipitates. If particulates remain, sonicate in a water bath at room temperature for 5 minutes until the solution is optically clear.
Aliquoting: Divide the master stock into 50 µL single-use aliquots in opaque microcentrifuge tubes.
Causality: Single-use aliquots eliminate freeze-thaw cycles, which cause localized concentration gradients and irreversible precipitation.
Storage: Store immediately at -20°C.
Protocol 2: Chemical Decontamination of Liquid Waste
Self-Validating System: Ensures complete destruction of the mutagenic pharmacophore prior to disposal.
Collection: Collect all aqueous and organic liquid waste containing the compound in a designated, chemically compatible carboy.
Oxidation: Add concentrated sodium hypochlorite to achieve a final concentration of at least 10% (v/v) active bleach in the waste mixture.
Incubation: Allow the mixture to react at room temperature for a minimum of 24 hours.
Causality: Sufficient contact time is required to ensure the complete oxidative cleavage of the heterocyclic rings[1].
Validation & Disposal: Verify the pH is neutralized and dispose of the deactivated waste according to institutional hazardous waste guidelines.
Part 5: Pathway Visualization
Experimental stability and degradation pathways of imidazo[4,5-f]quinoline derivatives.
References
MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) - NCBI
Source: National Institutes of Health (nih.gov)
URL:[Link]
Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline - PMC
Source: National Institutes of Health (nih.gov)
URL:[Link]
Technical Support Center: Minimizing Off-Target Effects of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline
Welcome to the Advanced Technical Support Center for 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline (1,5-DiMe-IQ) . While the imidazo[4,5-f]quinoline scaffold is a highly privileged structure in drug discovery—frequently utiliz...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline (1,5-DiMe-IQ) . While the imidazo[4,5-f]quinoline scaffold is a highly privileged structure in drug discovery—frequently utilized for kinase inhibition and immune modulation—it possesses inherent structural liabilities.
As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights and actionable troubleshooting steps. Our goal is to help you isolate your target pharmacology from confounding off-target artifacts, specifically CYP1A2-mediated genotoxicity, TLR7/8 immune activation, and hERG/kinase promiscuity.
Part 1: Mechanistic Causality of Off-Target Liabilities
Off-target effects are not random; they are strictly dictated by the pharmacophore of your compound. Understanding the "why" behind these interactions is the first step in designing self-validating experiments.
CYP1A2 Bioactivation (Genotoxicity): The planar heterocyclic amine structure of 1,5-DiMe-IQ makes it a high-affinity substrate for hepatic Cytochrome P450 1A2 (CYP1A2). N-hydroxylation followed by phase II esterification (e.g., via NAT2) generates highly reactive nitrenium ions. These electrophiles form bulky DNA adducts at the C8 position of guanine, leading to false-positive cytotoxicity and genotoxicity in hepatic models 1[1].
TLR7/8 Agonism (Immune Activation): Imidazoquinolines structurally mimic purines like guanosine. When localized to the acidic endosome, they bind the conserved dimerization interface of Toll-Like Receptors (TLR) 7 and 8. This triggers the NF-κB and IRF7 pathways, resulting in massive Type I interferon (IFNα) and TNFα release 2[2].
Kinase Promiscuity & hERG Blockade: The nitrogen-rich core acts as an ATP-competitive hinge binder, leading to cross-reactivity with kinases like PI3K, ATM, and FLT3 3[3]. Furthermore, the basic amine paired with a lipophilic planar surface creates a classic pharmacophore for blocking the cardiac Kv11.1 (hERG) potassium channel, a major cardiotoxicity liability4[4].
Fig 1: Mechanistic pathways of 1,5-DiMe-IQ off-target activation and toxicity.
Part 2: Troubleshooting Guides & FAQs
Q1: My in vitro hepatocyte toxicity assay shows high levels of DNA damage (Comet assay positive) when using 1,5-DiMe-IQ. How can I determine if this is target-mediated or an off-target artifact?A1: This is almost certainly an off-target artifact driven by CYP1A2 metabolism. Imidazo[4,5-f]quinolines are classic pro-mutagens activated specifically by this enzyme5[5].
Troubleshooting Step: Perform a co-incubation assay using a selective, mechanism-based CYP1A2 inhibitor such as Furafylline (5–10 µM)6[6]. If the DNA damage is rescued by Furafylline, the cytotoxicity is a CYP1A2-dependent off-target effect. For in vivo efficacy models, consider using cynomolgus monkeys, which lack constitutive CYP1A2 expression and do not bioactivate this class of compounds7[7].
Q2: We are observing unexpected cytokine storms (high IFNα/TNFα) in our PBMC efficacy models. Is 1,5-DiMe-IQ activating immune cells directly?A2: Yes. The imidazoquinoline scaffold is a well-documented agonist for endosomal TLR7 and TLR8 8[8].
Troubleshooting Step: To confirm TLR-mediated off-target activity, run a counter-screen using TLR7/8 reporter cell lines (e.g., HEK-Blue TLR7/8). To mitigate this in your PBMC assays, use endosomal acidification inhibitors (like chloroquine or bafilomycin A1). These prevent the endosomal protonation required for imidazoquinoline-TLR binding, effectively silencing the off-target immune response without altering cytosolic target engagement.
Q3: Kinome profiling reveals broad cross-reactivity, and our safety pharmacology screen flagged a hERG liability. How do we optimize our screening cascade?A3: The basic nitrogen and planar aromatic system drive both ATP-site promiscuity and hERG binding.
Troubleshooting Step: For kinase assays, ensure your ATP concentration reflects physiological levels (1 mM) rather than the Km of the kinase; this increases stringency against ATP-competitive off-targets. Structurally, reducing the basicity (pKa) of the exocyclic amines or adding steric bulk at the C-6/C-9 positions can disrupt the hERG pharmacophore without abolishing target kinase activity 9[9].
Part 3: Standardized Experimental Protocols
To ensure data integrity, every protocol must be a self-validating system containing intrinsic mechanistic controls.
Purpose: To determine if compound depletion and subsequent toxicity are driven by CYP1A2 N-hydroxylation.
Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
Self-Validating Reaction Arms: Set up three parallel incubations:
Arm A (Test): HLMs + 1,5-DiMe-IQ (1 µM) + NADPH (1 mM).
Arm B (Negative Control): HLMs + 1,5-DiMe-IQ (1 µM) + Buffer (No NADPH). Causality: Validates that metabolism is strictly cytochrome P450-dependent.
Arm C (Mechanistic Rescue): HLMs + 1,5-DiMe-IQ (1 µM) + Furafylline (10 µM) + NADPH. Causality: Validates specific CYP1A2 dependency, as Furafylline is a selective mechanism-based CYP1A2 inhibitor.
Execution: Pre-incubate all arms for 5 minutes at 37°C. Initiate the reaction by adding NADPH to Arms A and C.
Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze supernatants via LC-MS/MS to quantify parent compound depletion and monitor for the M+16 (N-hydroxylated) mass shift.
Protocol 2: Orthogonal hERG Patch-Clamp Profiling
Purpose: To definitively quantify cardiotoxic off-target binding to the Kv11.1 channel.
Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 (hERG) channel. Harvest and suspend in extracellular recording solution.
Positive Control: E-4031 (500 nM). Causality: Ensures the system is sensitive to known hERG blockade.
Test Compound: 1,5-DiMe-IQ at 0.1, 1, 10, and 30 µM.
Electrophysiology: Apply a voltage step protocol: Depolarize the membrane to +20 mV for 2 seconds (to force channel activation and rapid inactivation), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.
Quantification: Measure the peak tail current amplitude. Calculate fractional block relative to the vehicle control to generate an IC50 curve. An IC50 < 10 µM indicates a significant off-target liability requiring structural optimization.
Part 4: Quantitative Data Summaries
Use the following matrix to benchmark 1,5-DiMe-IQ against known class-effect liabilities and implement the appropriate mitigation strategies.
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Meiqx | C11H11N5 | CID 62275 - PubChem
Source: National Institutes of Health (NIH)
URL:[Link]
Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors
Source: PubMed Central (PMC) - NIH
URL:[Link]
RNA and Imidazoquinolines are sensed by distinct TLR7/8 ectodomain sites resulting in functionally disparate signaling events
Source: PubMed Central (PMC) - NIH
URL:[Link]
DNA adducts of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in colon, bladder, and kidney of congenic mice differing in Ah responsiveness and N-acetyltransferase genotype
Source: PubMed - NIH
URL:[Link]
Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Lack of Carcinogenicity of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in Cynomolgus Monkeys
Source: Semantic Scholar
URL:[Link]
Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships
Source: MDPI
URL:[Link]
Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo
Source: Frontiers in Immunology
URL:[Link]
degradation pathways of 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline
Welcome to the Technical Support Center for Heterocyclic Aromatic Compound Analysis. As a Senior Application Scientist, I have designed this guide to address the complex chemical and biological degradation pathways of 1,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Aromatic Compound Analysis. As a Senior Application Scientist, I have designed this guide to address the complex chemical and biological degradation pathways of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline .
While much of the historical literature focuses on its highly mutagenic structural analog, IQ (2-amino-3-methylimidazo[4,5-f]quinoline), 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline is uniquely important. Because it lacks the exocyclic 2-amino group, it cannot undergo the classic N-hydroxylation activation pathway that generates reactive nitrenium ions[1]. Instead, its degradation flux is forced entirely through ring-hydroxylation, photolytic cleavage, and microbial biotransformation.
This guide provides the causality behind experimental choices, self-validating protocols, and targeted troubleshooting to ensure the integrity of your pharmacokinetic, environmental, and analytical workflows.
I. Core Degradation Pathways: The Mechanistic "Why"
To troubleshoot degradation, you must first understand the thermodynamic and enzymatic vulnerabilities of the imidazo[4,5-f]quinoline core.
1. Hepatic Cytochrome P450 (CYP) Metabolism
In mammalian systems, xenobiotic clearance of imidazoquinolines is primarily driven by CYP1A1 and CYP1A2[2]. Because the 2-position lacks an amine in our target compound, CYP1A1/1A2 preferentially attacks the electron-rich regions of the quinoline ring. This results in C-7 or C-8 hydroxylation, forming stable, detoxified hydroxy-metabolites that are subsequently prepped for Phase II glucuronidation[3].
2. Photodegradation via Reactive Oxygen Species (ROS)
The imidazo[4,5-f]quinoline core is highly stable in cold, dark, aqueous solutions[4]. However, it is highly susceptible to photo-oxidation in the presence of photosensitizers. Visible light irradiation in the presence of xanthene dyes (e.g., Rose Bengal) generates singlet molecular oxygen (
1O2
) and hydroxyl radicals (
∙OH
), which rapidly cleave the imidazole ring[5].
3. Anaerobic Microbial Degradation
In the gastrointestinal tract, the unabsorbed fraction of the compound is subjected to the resident microbiota. Strains such as Bacteroides thetaiotaomicron and Clostridium clostridiiforme possess unique reductases and hydrolases that biotransform the imidazoquinoline core into 7-hydroxy derivatives under strict anaerobic conditions[6].
Pathway Visualization
Fig 1. Tri-modal degradation pathways of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline.
II. Frequently Asked Questions & Troubleshooting (Q&A)
Q1: My standard solutions of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline are degrading in the autosampler before LC-MS analysis. How do I stabilize them?A1: The compound is undergoing premature photo-oxidation. While stable in dark, acidic/alkaline conditions, ambient laboratory UV/visible light combined with dissolved oxygen triggers degradation[4].
Troubleshooting: Switch to amber autosampler vials. If the solvent is methanol or DMSO, degas the solvent with argon prior to standard preparation to remove dissolved
O2
, which starves the singlet oxygen pathway.
Q2: In my CYP1A2 microsomal stability assay, the parent compound depletion is less than 5% after 60 minutes. Is the enzyme dead?A2: Not necessarily. Because 1,5-dimethyl-1H-imidazo[4,5-f]quinoline lacks the highly reactive 2-amino group found in IQ, it is a poorer substrate for rapid N-hydroxylation. The remaining ring-hydroxylation pathway is kinetically slower.
Troubleshooting: First, validate your system using a known rapid-clearance positive control (e.g., phenacetin for CYP1A2). Second, increase the microsomal protein concentration from 0.5 mg/mL to 1.0 mg/mL, and extend the incubation time to 120 minutes.
Q3: We are attempting to replicate the microbial degradation of imidazoquinolines using human fecal slurries, but we see no 7-hydroxy metabolite formation. What is failing?A3: Microbial degradation of the imidazo[4,5-f]quinoline core is strictly dependent on the anaerobic enzymes of specific gut flora (e.g., Clostridium spp.)[6]. Even trace amounts of oxygen will irreversibly inhibit these obligate anaerobes.
Troubleshooting: Add resazurin (1 mg/L) to your buffer as an oxygen indicator (it turns pink if
O2
is present). Ensure all buffer preparations, inoculations, and incubations occur inside an anaerobic chamber (
85% N2,10% CO2,5% H2
).
III. Validated Experimental Protocols
To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies include mandatory control steps to prove causality.
Protocol A: Accelerated Photodegradation via Singlet Oxygen
Purpose: To generate oxidative degradation products for analytical standard characterization.
Preparation: Dissolve 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline in HPLC-grade water to a final concentration of 100 µM.
Sensitization: Add Rose Bengal (a xanthene dye) to a final concentration of 10 µM[7].
Self-Validating Controls:
Control 1 (Dark): Wrap one vial completely in aluminum foil (accounts for thermal/hydrolytic degradation).
Control 2 (Anaerobic): Purge a second vial with Argon for 15 minutes and seal hermetically (proves
O2
dependence).
Irradiation: Place the experimental vial and controls in a photoreactor equipped with a 500W visible light source (distance: 15 cm) for 60 minutes. Maintain temperature at 25°C using a water jacket.
Quenching & Analysis: Remove 100 µL aliquots at 0, 15, 30, and 60 mins. Quench by adding 100 µL of cold acetonitrile. Analyze via LC-MS/MS. Expected result: Only the oxygenated, light-exposed sample will show rapid parent depletion.
Protocol B: Hepatic Microsomal Stability & Ring Oxidation
Purpose: To determine the intrinsic clearance (
CLint
) and map ring-hydroxylation.
Matrix Setup: In a 1.5 mL Eppendorf tube, combine 0.1 M potassium phosphate buffer (pH 7.4), 1.0 mg/mL pooled human liver microsomes (HLM), and 1 µM of the target compound.
Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.
Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.
Self-Validating Control: In a parallel tube, add an equivalent volume of buffer instead of NADPH. If degradation occurs here, it is driven by non-CYP mechanisms (e.g., hydrolases or chemical instability).
Time-Course Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
Protein Precipitation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis to identify the +16 Da mass shift indicative of C-7/C-8 hydroxylation[3].
IV. Quantitative Data Summary
The table below synthesizes the expected degradation kinetics across the three primary pathways, allowing for rapid experimental benchmarking.
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). National Center for Biotechnology Information (NCBI). Available Here
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). National Center for Biotechnology Information (NCBI). Available Here
Inhibition of 2-amino-3-methylimidazo[4,5-f]quinoline–DNA adducts by indole-3-carbinol. Oxford Academic (Carcinogenesis). Available Here
1H Nuclear Magnetic Resonance Spectroscopy-Based Studies of the Metabolism of Food-Borne Carcinogen 2-Amino-3-Methylimidazo[4,5-f]Quinoline by Human Intestinal Microbiota. ASM Journals (Applied and Environmental Microbiology). Available Here
Photodegradation of Environmental Mutagens by Visible Irradiation in the Presence of Xanthene Dyes as Photosensitizers. J-Stage (Chemical and Pharmaceutical Bulletin). Available Here
Photodegradation of environmental mutagens by visible irradiation in the presence of xanthene dyes as photosensitizers. PubMed (NCBI). Available Here
Metabolism of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in Human Hepatocytes. ACS Publications (Chemical Research in Toxicology). Available Here
Technical Support Center: Scaling Up 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline Production
Executive Overview The synthesis of imidazo[4,5-f]quinoline derivatives, such as 1,5-dimethyl-1H-imidazo[4,5-f]quinoline, presents unique chemical engineering challenges. These compounds, structurally related to potent m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
The synthesis of imidazo[4,5-f]quinoline derivatives, such as 1,5-dimethyl-1H-imidazo[4,5-f]quinoline, presents unique chemical engineering challenges. These compounds, structurally related to potent mutagens like IQ (2-amino-3-methylimidazo[4,5-f]quinoline)[1], require rigorous control over regioselectivity, moisture sensitivity, and exothermic profiles during scale-up[2]. This technical guide provides highly validated troubleshooting strategies and self-validating protocols designed for researchers and drug development professionals transitioning from milligram-scale discovery to multi-gram or kilogram production.
Quantitative Data: Cyclization Optimization
A critical bottleneck in the synthesis of imidazo[4,5-f]quinolines is the base-catalyzed cyclization of ortho-nitroalkylaminoquinolines. Table 1 demonstrates the causality between base/solvent selection and cyclization efficiency, highlighting why standard discovery-scale conditions often fail during scale-up[3].
Table 1: Optimization of Reaction Parameters for Imidazo[4,5-f]quinoline Cyclization
Entry
Solvent
Base
Base Equivalents
Time (h)
Isolated Yield (%)
Scale-Up Suitability
1
EtOH
K2CO3
6.0
1.0
42%
Poor (Incomplete conversion)
2
Anhydrous MeOH
MeONa
6.0
1.0
92%
Optimal (High purity)
3
t-BuOH
t-BuOK
6.0
1.0
43%
Poor (Steric hindrance)
4
H2O/1,4-Dioxane (1:1)
KOH
6.0
1.0
20%
Unsuitable (Hydrolysis side-reactions)
5
Anhydrous MeOH
MeONa
3.0
1.0
75%
Moderate (Incomplete at scale)
Troubleshooting Guides & FAQs
Q1: Why is the yield of the imidazole cyclization step dropping significantly upon scale-up from 1g to 50g?
Expertise & Experience: The cyclization of ortho-nitroalkylaminoquinolines to imidazo[4,5-f]quinoline N-oxides is highly sensitive to moisture and the steric profile of the base[3]. At a larger scale, maintaining strictly anhydrous conditions is mechanically more challenging, and heat transfer rates differ.
Causality: Water competes with the alkoxide base, leading to hydroxide-mediated side reactions (e.g., hydrolysis of the nitro group) rather than the intermediate imine formation required for ring closure[3]. Furthermore, bulky bases like t-BuOK fail to efficiently deprotonate the intermediate due to steric clashes.
Solution: Transition from K2CO3 or aqueous bases to anhydrous Sodium Methoxide (MeONa) in dry Methanol (Table 1, Entry 2). Ensure the solvent is rigorously dried over molecular sieves and the reactor is continuously purged with Argon.
Q2: How can we control regioselectivity to ensure the formation of the[4,5-f] isomer over the [4,5-h] isomer?
Expertise & Experience: Regioselectivity is entirely dictated by the substitution pattern of the starting quinoline scaffold[2]. Attempting late-stage separation of f and h isomers at scale is economically and practically unviable[4].
Causality: The pyridinic nitrogen in the quinoline ring stabilizes the N-anion intermediate during cyclization[3]. If the starting material is a mixture of 5-bromo-6-nitro and 6-bromo-5-nitro isomers, the cyclization will yield an inseparable mixture of f and h fused systems.
Solution: Rigorously purify the starting 6-bromo-5-nitroquinoline. Verify isomeric purity via 1H-NMR (specifically looking at the coupling constants of the aromatic protons) before proceeding to the amination step.
Q3: The final deoxygenation/methylation step produces a complex mixture. How can we improve the purity profile without relying on column chromatography?
Expertise & Experience: The conversion of the N-oxide intermediate to the 1,5-dimethyl target involves reduction and subsequent C-methylation. Over-alkylation is the primary cause of yield loss at scale[4].
Causality: Uncontrolled stoichiometry or localized high concentrations of the methylating agent (e.g., methyl iodide) at elevated scale leads to quaternization of the pyridinic nitrogen, creating highly polar impurities.
Solution: Implement a controlled, biphasic methylation using phase-transfer catalysis (PTC) to modulate the reaction rate. Follow up with a recrystallization from ethyl acetate/hexane (2:1) to selectively precipitate the target compound, exploiting the differential solubility of the quaternized byproducts.
Self-Validating Experimental Protocol
This protocol establishes a self-validating system for the synthesis of 1,5-dimethyl-1H-imidazo[4,5-f]quinoline, ensuring that each intermediate is verified before proceeding to prevent the amplification of errors at scale.
Phase 1: Amination of 6-Bromo-5-nitroquinoline
Reaction: Suspend 6-bromo-5-nitroquinoline (1.0 eq) in anhydrous ethanol. Add methylamine (3.0 eq, 33% solution in EtOH) dropwise at 0°C to control the initial exotherm.
Heating: Gradually warm to reflux and maintain for 5-24 hours[3].
Self-Validation Checkpoint: Monitor via TLC (Silica, EtOAc/Hexane 1:1). The complete disappearance of the starting material and the appearance of a distinct, deep-yellow spot indicates successful amination.
Isolation: Evaporate the solvent, add water to precipitate the product, filter, and recrystallize from EtOAc to validate purity (target: 6-(methylamino)-5-nitroquinoline).
Phase 2: Base-Catalyzed Cyclization
Reaction: Dissolve the Phase 1 intermediate in strictly anhydrous methanol. Add Sodium Methoxide (MeONa, 6.0 eq) in a single portion[3].
Heating: Reflux under an argon atmosphere for exactly 1 hour.
Self-Validation Checkpoint: Isolate a 0.5 mL aliquot, quench with water, and analyze via LC-MS. The mass shift must correspond to the loss of H2O (M - 18) indicating successful cyclization to 1-methyl-1H-imidazo[4,5-f]quinoline 1-oxide[3].
Isolation: Pour the bulk mixture into ice-cold water to precipitate the N-oxide. Filter and dry under vacuum.
Phase 3: Deoxygenation and C5-Methylation
Reduction: Treat the N-oxide with phosphorus trichloride (PCl3) in chloroform at 0°C to yield the free 1-methyl-1H-imidazo[4,5-f]quinoline.
Methylation: Transfer the reduced intermediate to a biphasic system (DCM/50% NaOH aqueous) with a phase-transfer catalyst (e.g., TBAB). Add methyl iodide (1.05 eq) slowly.
Self-Validation Checkpoint: 1H-NMR (DMSO-d6) must show two distinct methyl singlets (N-CH3 and C-CH3) and the complete absence of the N-oxide proton shifts.
Purification: Recrystallize the final product from ethyl acetate/hexane (2:1) to achieve >98% purity, bypassing the need for scale-limiting chromatography.
Process Visualization
Figure 1: Scale-up synthetic workflow for 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline highlighting key risks.
References
Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines
Source: ACS Omega
URL:[Link]
Recent progress in the synthesis of imidazoquinoline derivatives
Source: Results in Chemistry (ResearchGate)
URL:[Link]
IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE)
Source: IARC Monographs (NCBI)
URL:[Link]
avoiding aggregation of 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline in solution
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline. Drawing upon established principles of or...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline. Drawing upon established principles of organic chemistry and data from structurally related compounds, this resource offers troubleshooting guides and frequently asked questions to address the primary challenge encountered in the laboratory: the prevention of aggregation in solution.
Introduction: Understanding the Challenge
1,5-Dimethyl-1H-imidazo[4,5-f]quinoline is a planar, heterocyclic aromatic compound. Its structure, rich in π-electrons, predisposes it to intermolecular interactions, primarily π-π stacking, which can lead to aggregation and precipitation in solution.[1][2] This behavior can significantly impact experimental reproducibility, affecting outcomes in biological assays, analytical characterization, and formulation development. This guide provides practical strategies to maintain the solubility and monomeric state of this compound.
Frequently Asked Questions (FAQs)
Q1: My 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline won't dissolve in my aqueous buffer. What should I do?
A1: Poor aqueous solubility is expected for this compound due to its aromatic, heterocyclic structure. The recommended approach is to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer. For structurally similar compounds like 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol have proven effective.[3][4]
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium. Why is this happening and how can I fix it?
A2: This is a common phenomenon known as "antisolvent precipitation." DMSO is a strong organic solvent, but when diluted into an aqueous buffer, the overall polarity of the solvent system increases, causing the poorly water-soluble compound to crash out of solution. To mitigate this, consider using a co-solvent system in your final experimental medium or reducing the final concentration of the compound.[5]
Q3: How does pH affect the solubility of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline?
A3: As an imidazoquinoline derivative, this compound is a weak base.[6][7] The nitrogen atoms in the imidazole and quinoline rings can be protonated in acidic conditions. This protonation increases the polarity of the molecule, thereby enhancing its aqueous solubility.[8] A pH-solubility profile should be determined to identify the optimal pH for dissolution. For related imidazo[4,5-d]imidazole derivatives, solubility is generally higher at a lower pH.[6]
Q4: Can I expect aggregation to be an issue in organic solvents as well?
A4: While less common than in aqueous solutions, aggregation can still occur in organic solvents, particularly at high concentrations. The driving force remains the π-π stacking interactions between the planar aromatic rings.[1] The choice of organic solvent can influence this. Aromatic solvents might solvate the compound better than aliphatic ones, but a systematic screening is recommended.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues related to the aggregation of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline.
Problem 1: Compound Precipitation Upon Dilution of Organic Stock Solution
Root Cause: The aqueous buffer is an antisolvent for the compound, leading to precipitation when the organic solvent concentration becomes too low.
Solutions:
pH Adjustment: Lowering the pH of the aqueous buffer can increase the solubility of the compound by protonating the basic nitrogen atoms.[7][8]
Protocol: Prepare a series of buffers with pH values ranging from 4 to 7.5. Add the stock solution of your compound to each buffer at the desired final concentration and observe for precipitation. This will help you determine the optimal pH for your experiment.
Use of Co-solvents: Incorporating a water-miscible organic solvent into the final aqueous medium can increase the solubility of the compound.[5][9]
Recommended Co-solvents: Ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol are commonly used and generally have low cytotoxicity.[6]
Protocol: Prepare your aqueous buffer containing a certain percentage (e.g., 1-10%) of the co-solvent before adding the compound's stock solution. The final concentration of the organic solvent from the stock solution should also be taken into account.
Diagram: pH-Dependent Solubility Workflow
Caption: Workflow for determining the optimal pH for solubility.
Problem 2: Gradual Formation of Precipitate or Haze in Solution Over Time
Root Cause: The compound is aggregating due to intermolecular π-π stacking, even at concentrations below its immediate precipitation point.
Solutions:
Inclusion of Excipients: Certain additives can prevent aggregation by sterically hindering or encapsulating the compound.
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with aromatic compounds, effectively shielding them from each other. Hydroxypropyl-β-cyclodextrin is a common choice.[6]
Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the compound, preventing self-association. These are often used in in vivo formulations.[6]
Temperature Control: While increased temperature can sometimes improve solubility, for some compounds, it can also promote aggregation. It is advisable to conduct experiments at a consistent and controlled temperature.
Diagram: Strategies to Mitigate Aggregation
Caption: Overview of approaches to prevent aggregation.
Data Summary: Solvent and Formulation Component Selection
The following table provides a starting point for solvent and excipient selection based on data for structurally related imidazoquinoline and quinoline compounds.
Solvent/Excipient
Type
Predicted Solubility/Utility for 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline
Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF - ResearchGate. [Link]
Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants - PubMed. [Link]
Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - MDPI. [Link]
The stacking π-π interaction of pairs of the quinoline rings. - ResearchGate. [Link]
Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst. [Link]
Crowded Cu(I) complexes involving benzo[h]quinoline: pi-stacking effects and long-lives excited states - PubMed. [Link]
Suppressing π–π stacking interactions for enhanced solid-state emission of flat aromatic molecules via edge functionalization with picket-fence-type groups - Journal of Materials Chemistry C (RSC Publishing). [Link]
Technical Support Center: Purity Assessment of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline
Welcome to the Technical Support Center. This guide provides a comprehensive, field-proven protocol for assessing the purity of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline (CAS: 147057-23-6).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides a comprehensive, field-proven protocol for assessing the purity of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline (CAS: 147057-23-6). As a nitrogen-rich tricyclic compound, its analysis presents unique chromatographic challenges, primarily due to the basicity of the imidazoquinoline core. This guide is designed for researchers and drug development professionals to ensure robust, reproducible, and self-validating analytical workflows.
Analytical Rationale & Causality
Why do standard HPLC methods often fail for imidazoquinolines?
The imidazo[4,5-f]quinoline scaffold contains multiple basic nitrogen atoms. At neutral or weakly acidic pH, these nitrogens exist in a state of dynamic protonation. When analyzed on standard silica-based stationary phases, these basic sites interact strongly with residual, unendcapped acidic silanols via ion-exchange mechanisms. This causality leads to severe peak tailing, shifting retention times, and poor resolution from closely related positional isomers 1.
To counteract this, our protocol employs a dual-strategy:
Stationary Phase: An extensively end-capped, base-deactivated C18 or Phenyl-Hexyl column to shield silanols.
Mobile Phase: A strongly acidic modifier (e.g., 0.1% Formic Acid) to fully protonate the analyte, ensuring a single ionization state and suppressing silanol ionization 2.
Standard Operating Procedure: Stability-Indicating HPLC-UV/MS Method
Self-Validating System: This protocol includes mandatory System Suitability Testing (SST). The method is only considered valid if the SST criteria are met prior to sample injection, guaranteeing the integrity of the resulting data.
Step 1: Reagent & Mobile Phase Preparation
Mobile Phase A: LC-MS grade Water containing 0.1% Formic Acid (v/v).
Mechanistic Note: Formic acid provides the necessary low pH (~2.7) for peak symmetry while remaining volatile enough for downstream Mass Spectrometry (MS) detection 3.
Step 2: Sample Preparation
Accurately weigh 5.0 mg of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline.
Dissolve in 1.0 mL of LC-MS grade Methanol to create a Stock Solution (5 mg/mL).
Dilute to a working concentration of 0.5 mg/mL using a 50:50 mixture of Mobile Phase A and B.
Filter through a 0.22 µm PTFE syringe filter to remove particulates.
Step 3: Chromatographic Conditions
Column: Waters XBridge C18 (or equivalent base-deactivated column), 4.6 x 150 mm, 3.5 µm.
Flow Rate: 1.0 mL/min.
Column Temperature: 40 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer, further sharpening the basic analyte peak).
Detection: UV at 254 nm (primary quantitative wavelength) and 280 nm; MS in ESI+ mode scanning m/z 100-400.
Gradient Program:
0–2 min: 5% B
2–12 min: Linear ramp to 80% B
12–15 min: Hold at 80% B
15–15.1 min: Return to 5% B
15.1–20 min: Re-equilibration
Step 4: Execution and System Suitability
Inject a blank (diluent) to confirm a stable baseline and the absence of ghost peaks.
Inject the reference standard. Verify that the Tailing Factor (
Tf
) is
≤1.5
. If
Tf>1.5
, the system fails validation and troubleshooting must commence before analyzing the crude sample.
Quantitative Data & Acceptance Criteria
Summarized below are the critical quantitative metrics required to validate the purity assessment of your sample.
Parameter
Acceptance Criteria
Analytical Rationale
Retention Time (
tR
)
6.5 – 7.5 min
Optimal retention factor (
k′
) on C18 to avoid void volume interference.
Tailing Factor (
Tf
)
≤1.5
Confirms suppression of secondary silanol interactions; ensures accurate integration.
Theoretical Plates (
N
)
>5,000
Guarantees sufficient column efficiency to resolve closely eluting regioisomers.
Mass Accuracy (LC-MS)
[M+H]+m/z198.10±0.05
Confirms identity of the 1,5-dimethyl derivative (Exact Mass: 197.095).
Limit of Quantitation (LOQ)
≤0.05%
area
Required threshold for detecting trace mutagenic impurities or degradation products.
Signal-to-Noise (S/N)
≥10
for LOQ
Ensures statistical confidence in trace impurity integration.
Analytical Workflows & Visualizations
Caption: Workflow for resolving peak tailing during imidazoquinoline purity analysis.
Caption: Chromatographic resolution of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline from positional isomers.
Troubleshooting Guide
Q: My chromatogram shows severe peak tailing for the main 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline peak. How do I fix this?A: Peak tailing for basic imidazoquinolines is almost always caused by secondary interactions with the stationary phase.
Action: First, verify the pH of your mobile phase; ensure the acidic modifier (e.g., 0.1% Formic Acid) has not degraded or evaporated. If the mobile phase is correct, your column may have exposed silanols due to phase collapse or aging. Switch to a fresh, heavily end-capped column designed specifically for basic compounds 4.
Q: I am seeing a split peak or a closely eluting shoulder. Is this degradation or an impurity?A: This is highly likely a positional isomer impurity (e.g., the 1,4-dimethyl isomer) formed during synthesis. Imidazoquinoline syntheses frequently yield mixtures of regioisomers that have nearly identical polarities.
Action: To resolve positional isomers, a standard C18 might not offer enough selectivity. Switch to a Phenyl-Hexyl column, which utilizes
π−π
interactions to differentiate the slight electronic differences between the fused ring isomers 1.
Q: The retention time of the main peak is drifting earlier with each subsequent injection.A: This indicates inadequate column re-equilibration or a loss of stationary phase bonding.
Action: Ensure your method includes at least 5 column volumes of re-equilibration time at the initial gradient conditions (5% B). If using a highly aqueous initial mobile phase, ensure your C18 column is "AQ" compatible to prevent stationary phase dewetting 2.
Frequently Asked Questions (FAQs)
Q: How should I store 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline samples to maintain purity prior to analysis?A: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture. Analytical solutions should be prepared fresh daily. Related imidazoquinolines can undergo photolytic degradation or oxidation when left in aqueous solutions at room temperature for extended periods.
Q: Why is LC-MS recommended alongside UV detection for this compound?A: UV detection at 254 nm provides accurate quantitative area normalization because the imidazoquinoline chromophore dominates the absorbance. However, MS (specifically ESI+) is required to confirm that any observed impurities are indeed related substances (e.g., mass shifts of +16 Da for oxidation, or identical masses for positional isomers) rather than baseline artifacts or solvent impurities 3.
References
BenchChem.
Frontiers in Immunology.
ChemRxiv. Discovery of Highly Potent C7 Methyl Acetate Substituted Imidazoquinoline-Based TLR7 and TLR8 Agonists.
Comparative Analysis of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline and Structurally Related Heterocyclic Amines: Structural Determinants of Genotoxicity
Executive Summary Imidazoquinolines and related heterocyclic systems represent a fascinating dichotomy in pharmacology and toxicology. On one hand, 2-amino-substituted imidazoquinolines—such as IQ and MeIQ—are among the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Imidazoquinolines and related heterocyclic systems represent a fascinating dichotomy in pharmacology and toxicology. On one hand, 2-amino-substituted imidazoquinolines—such as IQ and MeIQ—are among the most potent dietary mutagens known, formed via the Maillard reaction during the high-temperature cooking of protein-rich foods[1]. On the other hand, structurally related scaffolds lacking the exocyclic amine, such as 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline , serve as critical non-genotoxic precursors and pharmacophores in drug discovery.
This guide provides an objective, data-driven comparative analysis of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline against its genotoxic structural analogs (IQ, MeIQ, Glu-P-1, and PhIP). By focusing on the structural determinants of metabolic activation, this guide provides drug development professionals with validated experimental protocols and mechanistic insights into why the des-amino scaffold safely bypasses the severe toxicological liabilities of its dietary counterparts.
Structural & Pharmacotoxicological Profiling
The fundamental difference in the toxicological profile of these compounds lies in a single functional group. The table below summarizes the quantitative mutagenic and carcinogenic data, highlighting the extreme potency of the 2-amino derivatives compared to the inert nature of the des-amino scaffold.
Table 1: Quantitative Comparison of Genotoxicity and Carcinogenicity
Mechanistic Causality: The CYP1A2/NAT2 Bioactivation Axis
The stark contrast in genotoxicity between 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline and compounds like IQ or Glu-P-1 is entirely dictated by the presence of the exocyclic 2-amino group, which acts as the primary toxophore.
In genotoxic Heterocyclic Amines (HCAs), Phase I metabolic activation is primarily mediated by hepatic Cytochrome P450 1A2 (CYP1A2), which catalyzes the N-hydroxylation of the 2-amino group to form an N-hydroxy intermediate[4]. This intermediate is subsequently O-esterified in Phase II metabolism by N-acetyltransferase 2 (NAT2) or sulfotransferase 1A1 (SULT1A1)[4]. The resulting ester is highly unstable and spontaneously undergoes heterolytic cleavage to generate a highly electrophilic arylnitrenium ion. This reactive species intercalates into DNA and forms covalent bonds with the C8 position of guanine residues (e.g., dG-C8-IQ), leading to bulky adducts and severe frameshift mutations[5].
Conversely, 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline lacks this critical exocyclic amine. Without the primary target for CYP1A2-mediated N-hydroxylation, the molecule cannot enter the bioactivation cascade. Instead, it undergoes standard detoxification pathways (such as ring hydroxylation and glucuronidation) and is excreted without forming DNA-reactive nitrenium ions.
Figure 1: Comparative metabolic pathways of genotoxic 2-amino HCAs vs the non-genotoxic scaffold.
Experimental Validation Protocols
To objectively compare the genotoxic potential and metabolic fate of these compounds, the following self-validating experimental workflows are standard in the field.
Causality & Rationale: The Ames test using Salmonella typhimurium TA98 is specifically selected because this strain contains a frameshift mutation in the histidine operon, making it highly sensitive to bulky DNA adducts formed by HCAs[1]. Because bacteria lack human CYP enzymes, exogenous rat liver S9 fraction (induced by Aroclor 1254) is added to provide the necessary CYP1A2 for metabolic activation.
Step-by-Step Workflow:
Preparation of S9 Mix: Combine 10% (v/v) induced rat liver S9 fraction with a cofactor solution (NADP+, Glucose-6-phosphate, MgCl2, KCl, and sodium phosphate buffer, pH 7.4). Self-Validation: Include a positive control (e.g., 2-aminoanthracene) to verify S9 enzymatic activity.
Pre-incubation: In sterile culture tubes, combine 100 µL of overnight TA98 culture, 500 µL of S9 mix, and 50 µL of the test compound (1,5-Dimethyl-1H-imidazo[4,5-f]quinoline, IQ, or MeIQ dissolved in DMSO at varying concentrations: 0.1 to 10 µ g/plate ). Incubate at 37°C for 20 minutes. Causality: Pre-incubation allows the short-lived nitrenium ions to form and interact with bacterial DNA before plating.
Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture and pour onto minimal glucose agar plates.
Incubation & Scoring: Incubate plates at 37°C for 48 hours. Count the number of macroscopic His+ revertant colonies.
Protocol B: LC-ESI-MS/MS Quantification of DNA Adducts
Causality & Rationale: While the Ames test measures functional mutation, mass spectrometry provides direct, unequivocal structural proof of DNA binding[5]. By digesting exposed DNA down to single nucleosides, specific dG-C8 adducts can be isolated and quantified.
Step-by-Step Workflow:
In Vitro Exposure: Expose primary human hepatocytes to 10 µM of the test compounds for 24 hours.
DNA Isolation: Lyse cells and extract genomic DNA using a phenol-chloroform protocol, ensuring the addition of antioxidants (e.g., deferoxamine) to prevent artifactual DNA oxidation.
Enzymatic Digestion: Digest 50 µg of purified DNA using a cocktail of DNase I, phosphodiesterase, and alkaline phosphatase at 37°C for 4 hours. Causality: This breaks the DNA polymer into individual deoxynucleosides, releasing the bulky adducts for MS analysis.
Solid-Phase Extraction (SPE): Purify the digested nucleosides using a C18 SPE cartridge. Elute the hydrophobic HCA-adducts with 80% methanol.
LC-MS/MS Analysis: Inject the eluate into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode. Monitor the specific mass transitions (e.g., [M+H]+ ->[M+H - 116]+, representing the loss of the deoxyribose moiety).
Conclusion & Translational Insights
The comparative analysis explicitly demonstrates that the extreme genotoxicity of compounds like IQ, MeIQ, and Glu-P-1 is mechanistically tethered to their exocyclic 2-amino group, which serves as the obligate substrate for CYP1A2/NAT2-driven bioactivation[4]. 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline , by omitting this specific functional group, completely circumvents the nitrenium ion pathway. For drug development professionals, this data underscores the utility of the des-amino imidazoquinoline scaffold: it offers the favorable physicochemical properties and target-binding potential of the tricyclic core without the catastrophic DNA-binding liabilities of its dietary counterparts.
References
[3] Lee, H. "Analysis, Formation and Inhibition of Heterocyclic Amines in Foods." Journal of Food and Drug Analysis, 1998.
URL:[Link]
[2] Sugimura, T. "Mutagens and Carcinogens in Foods." Annual Review of Nutrition, 1986.
URL:[Link]
[1] Sugimura, T. et al. "First report on a series of food-derived mutagenic and carcinogenic heterocyclic amines." Proceedings of the Japan Academy, Series B, 2004.
URL:[Link]
[4] Bellamri, M. et al. "Role of human sulfotransferase 1A1 and N-acetyltransferase 2 in the metabolic activation of 16 heterocyclic amines and related heterocyclics to genotoxicants in recombinant V79 cells." Archives of Toxicology, 2017.
URL:[Link]
[5] Cross, A. J. et al. "The Urinary Metabolite Profile of the Dietary Carcinogen 2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine Is Predictive of Colon DNA Adducts after a Low-Dose Exposure in Humans." Cancer Research, 2006.
URL:[Link]
A Researcher's Guide to the Reproducible Investigation of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline and Its Analogs: Synthesis and Biological Evaluation
In the landscape of medicinal chemistry, the imidazoquinoline scaffold stands out for its remarkable therapeutic potential, with derivatives demonstrating a wide array of biological activities, including anticancer, anti...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry, the imidazoquinoline scaffold stands out for its remarkable therapeutic potential, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and immunomodulatory effects.[1] The compound 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline represents a specific molecule of interest within this promising class. However, the progression from initial discovery to clinical application is often hampered by a lack of reproducibility in preclinical studies.[2][3] This guide provides a comprehensive framework for the synthesis and biological evaluation of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline and related analogs, with a core focus on established, reproducible methodologies to ensure the generation of robust and comparable data.
This document is structured to empower researchers with the necessary tools and insights to conduct independent and corroborative studies. We will delve into reliable synthetic routes, present standardized protocols for key biological assays, and offer a comparative analysis of existing data to contextualize new findings.
I. Synthesis of the Imidazo[4,5-f]quinoline Scaffold: A Comparative Overview
The synthesis of the imidazo[4,5-f]quinoline core can be approached through several methodologies, each with its own advantages and considerations for reproducibility.[4] Below, we compare some of the established synthetic strategies.
Method
Key Reagents
General Conditions
Reported Yields
Purification
Notes on Reproducibility
Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines
ortho-Nitroalkylaminoquinolines, Alkali Metal Alkoxides
Anhydrous alcohol, Reflux
Good to Excellent (up to 92%)
Column Chromatography
Highly reproducible with careful control of anhydrous conditions and stoichiometry of the base.[5]
Iodine-Mediated Decarboxylative Cyclization
α-Amino acids, 2-Methyl Quinolines
Iodine, Metal-Free
Moderate to Good
Column Chromatography
A newer, environmentally benign method. Reproducibility can be substrate-dependent.[6][7][8]
Multicomponent Reactions
Enaminones, Malononitrile, Aldehydes
Microwave Irradiation
High (81-89%)
Recrystallization
Efficient and rapid, but sensitive to microwave parameters and purity of starting materials.[4]
Experimental Protocol: Base-Catalyzed Cyclization
This protocol is adapted from a robust method for the synthesis of imidazo[4,5-f]quinoline N-oxides, which can be subsequently reduced to the target imidazoquinolines.[5]
Objective: To synthesize a 3H-imidazo[4,5-f]quinoline derivative.
Materials:
6-Alkylamino-5-nitroquinoline
Anhydrous isopropanol
Sodium isopropoxide (i-PrONa)
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Inert atmosphere setup (e.g., nitrogen or argon)
Thin-layer chromatography (TLC) apparatus
Silica gel for column chromatography
Procedure:
To a solution of the 6-alkylamino-5-nitroquinoline (1.0 mmol) in anhydrous isopropanol (10 mL) under an inert atmosphere, add sodium isopropoxide (1.2 mmol).
Reflux the reaction mixture for 1-2 hours, monitoring the progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
Neutralize the mixture with a suitable acid (e.g., dilute HCl).
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the desired imidazo[4,5-f]quinoline derivative.
Causality Behind Experimental Choices: The use of an anhydrous solvent and an inert atmosphere is critical to prevent the quenching of the strong base (sodium isopropoxide) and to avoid side reactions. Refluxing provides the necessary energy to overcome the activation barrier for the cyclization reaction.
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol 2: Immunomodulatory Activity Assessment using a TLR Reporter Assay
This protocol describes a cell-based reporter assay to quantify the activation of TLR7 or TLR8 by a test compound.
[4]
Principle: HEK-293 cells are engineered to stably express a specific human TLR (e.g., TLR7 or TLR8) and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter. Activation of the TLR by an agonist triggers a signaling cascade that leads to the activation of NF-κB and subsequent expression and secretion of SEAP. The SEAP activity in the cell culture supernatant can be quantified using a colorimetric or chemiluminescent substrate.
[4]
Materials:
HEK-293 cells stably expressing human TLR7 or TLR8 and an NF-κB-SEAP reporter gene
Complete culture medium
96-well plates
Test compound
SEAP detection reagent
Luminometer or spectrophotometer
Procedure:
Cell Seeding: Seed the TLR reporter cells in a 96-well plate at an optimized density.
Compound Stimulation: Add various concentrations of the test compound to the cells. Include a known TLR agonist (e.g., R848) as a positive control and medium with vehicle as a negative control.
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
Supernatant Collection: Collect the cell culture supernatant.
SEAP Activity Measurement: Measure the SEAP activity in the supernatant according to the manufacturer's instructions for the detection reagent.
Data Analysis: Determine the fold induction of SEAP activity relative to the vehicle control. Plot a dose-response curve and calculate the EC50 value.
Critical Parameters for Reproducibility: The stability of the reporter cell line, passage number, and the quality of reagents are critical for obtaining reproducible results. Using cryopreserved cell banks can improve consistency.
[4]
IV. Characterization and Data Interpretation
The structural integrity and purity of the synthesized 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Spectral data for the parent compound, imidazo[4,5-f]quinoline, are available in public databases and can serve as a reference.
[9]
For biological data, consistent and transparent reporting is key. IC50 and EC50 values should be reported with measures of variability (e.g., standard deviation or confidence intervals) from multiple independent experiments.
Conclusion
While direct independent replication studies on 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline are not yet prevalent in the literature, this guide provides a robust framework for conducting reproducible research on this and related compounds. By employing the standardized synthetic and biological evaluation protocols outlined herein, researchers can generate high-quality, comparable data that will contribute to a more reliable understanding of the therapeutic potential of the imidazoquinoline scaffold. The emphasis on methodological rigor and transparency is essential to accelerate the translation of promising preclinical findings into novel therapeutics.
References
Hafner, M., Niepel, M., Sorger, P. K., & Vitkup, D. (2014). Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward?. Cancer research, 74(15), 4016–4023. (URL: [Link])
Enhancing reproducibility in cancer drug screening: how do we move forward? - PubMed. (URL: [Link])
Velmurugan, K., et al. (2021). Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines. Heliyon, 7(7), e07484. (URL: [Link])
Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor - PMC. (URL: [Link])
Kumar, K., et al. (2024). Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. ACS Pharmacology & Translational Science. (URL: [Link])
Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Bioorganic & Medicinal Chemistry, 64, 116766. (URL: [Link])
Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])
Investigation of the Immunomodulatory Effect of Quinoline Derivatives with Antitumor Activity. (URL: [Link])
Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4). (URL: [Link])
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. (URL: [Link])
and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines | ACS Omega - ACS Publications. (URL: [Link])
Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties - JLUpub. (URL: [Link])
Identification of imidazoquinoline derivatives as potent antiglioma agents - PubMed. (URL: [Link])
Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (URL: [Link])
The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions - PMC. (URL: [Link])
The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions - RSC Publishing. (URL: [Link])
validating bioassay results for 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline
Validating Bioassay Results for 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline (Glu-P-1): A Comparative Methodological Guide Executive Summary & Context 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline, commonly known as Glu-P-1, is a h...
Author: BenchChem Technical Support Team. Date: March 2026
Validating Bioassay Results for 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline (Glu-P-1): A Comparative Methodological Guide
Executive Summary & Context
1,5-Dimethyl-1H-imidazo[4,5-F]quinoline, commonly known as Glu-P-1, is a highly potent mutagenic heterocyclic aromatic amine (HAA) originally isolated from the pyrolysates of glutamic acid[1]. In preclinical drug development and environmental toxicology, Glu-P-1 serves as a critical positive control and benchmark promutagen for validating in vitro genotoxicity assays. Because its mutagenicity is strictly dependent on specific metabolic activation pathways, utilizing Glu-P-1 effectively requires a rigorous, self-validating bioassay design. This guide objectively compares the bioassay performance of Glu-P-1 against alternative HAAs (such as PhIP and MeIQx) and provides a highly controlled, step-by-step protocol for its validation using the Ames test.
The Mechanistic Imperative: Metabolic Activation Pathways
To establish a self-validating system, one must understand the causality behind the assay's metabolic requirements. Glu-P-1 is not directly genotoxic; it is a promutagen that requires biotransformation to exert its effects[2].
The initial, rate-limiting step is N-hydroxylation, mediated almost exclusively by the hepatic Phase I enzyme Cytochrome P450 1A2 (CYP1A2)[2][3]. Following this, the N-hydroxy-Glu-P-1 intermediate undergoes esterification by Phase II enzymes—specifically N-acetyltransferase 2 (NAT2) or sulfotransferase 1A1 (SULT1A1)—to form highly reactive electrophilic species (N-acetoxy or N-sulfoxy derivatives)[2]. These electrophiles covalently bind to DNA, primarily at guanine bases, inducing the frameshift mutations detected in bioassays[4].
Caption: CYP1A2 and Phase II enzyme-mediated metabolic activation pathway of Glu-P-1.
Comparative Performance: Glu-P-1 vs. Alternative HAAs
When selecting a positive control for genotoxicity screening, researchers must match the compound's metabolic profile to the assay's enzymatic capabilities. Recombinant V79 cell assays and Salmonella typhimurium testing reveal distinct differences between Glu-P-1 and other common HAAs[2][4].
Useful for isolating Phase I (CYP1A2) activity without Phase II variables[2].
Data Synthesis: Glu-P-1 offers a balanced, high-potency response that is versatile enough to validate assays containing either NAT2 or SULT1A1[2]. In contrast, PhIP is highly specific to SULT1A1 but yields a much weaker signal in standard bacterial reverse mutation assays, making it harder to distinguish from background noise without specialized strains[2][4].
Experimental Protocol: Self-Validating Ames Test for Glu-P-1
To accurately capture the mutagenicity of Glu-P-1, the standard plate incorporation method is insufficient due to the transient nature of its reactive electrophiles. The Pre-incubation Method is mandatory, as it maximizes the collision frequency between the short-lived N-acetoxy-Glu-P-1 intermediate and the bacterial DNA before immobilization in agar[4][5].
Caption: Step-by-step pre-incubation Ames test workflow for Glu-P-1 validation.
Step-by-Step Methodology:
Strain Verification (The Biological Sensor):
Action: Culture Salmonella typhimurium TA98 overnight in Oxoid nutrient broth to an OD600 of 1.0 (~10^9 CFU/mL)[4].
Causality: TA98 is selected because it detects frameshift mutations, which are the primary consequence of the bulky DNA adducts formed by Glu-P-1 at GC-rich regions[4][5]. You must verify the presence of the pKM101 plasmid (ampicillin resistance) prior to the assay to ensure error-prone repair mechanisms are active.
S9 Mix Formulation (The Metabolic Engine):
Action: Prepare a 10% S9 mix using post-mitochondrial supernatant from rats induced with Aroclor 1254 (or a Phenobarbital/β-Naphthoflavone combination). Supplement with NADP+ and glucose-6-phosphate[6][7].
Causality: Aroclor 1254 strongly induces hepatic CYP1A2, which is strictly required for the initial N-hydroxylation of Glu-P-1[3][6]. Without this induction, baseline CYP levels will yield false negatives.
The Pre-incubation Phase (The Reaction Crucible):
Action: In a sterile tube, combine 100 µL of TA98 culture, 500 µL of S9 mix, and 50 µL of Glu-P-1 solution (e.g., 0.01 to 0.1 µ g/plate dissolved in DMSO). Incubate at 37°C for 20 minutes with gentle shaking[6].
Causality: This liquid-phase incubation allows the CYP1A2 and bacterial O-acetyltransferases (acting as NAT2 surrogates in TA98) to efficiently convert Glu-P-1 into its reactive electrophile in close proximity to the bacterial genome[4].
Plating and Immobilization:
Action: Add 2.0 mL of molten top agar (45°C) containing trace amounts of histidine and biotin. Vortex gently and pour immediately onto minimal glucose agar plates[5].
Causality: The trace histidine allows for a few rounds of background replication, which is essential for the DNA replication machinery to encounter the Glu-P-1 adduct and "fix" the mutation into the genome before the cell stops dividing[5].
Incubation and Validation Scoring:
Action: Invert plates and incubate at 37°C for 48 to 72 hours. Count revertant colonies[5].
Self-Validation Check: The assay is only valid if spontaneous revertants for TA98 fall within the historical vehicle control range (typically 20-50 colonies/plate)[6], and the Glu-P-1 positive control yields a dose-dependent surge (often >1000 colonies/plate at optimal doses).
Conclusion
Validating bioassays with Glu-P-1 requires strict adherence to its metabolic dependencies. Because its activation is contingent upon both CYP1A2 and Phase II esterification (NAT2/SULT1A1)[2], it serves as a superior, high-potency benchmark compared to PhIP for confirming the comprehensive metabolic competence of an in vitro test system. By utilizing the pre-incubation methodology, researchers ensure that the transient, highly reactive intermediates generated from Glu-P-1 are accurately captured, yielding robust, reproducible genotoxicity data.
References[3] Ueng, T. H., et al. (1997). "Increased CYP1A2 content and capacity to activate Glu-P-1 and Trp-P-2 in liver microsomes of scorbutic ODS rats." PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/9139856/[2] Audebert, M., et al. (2017). "Role of human sulfotransferase 1A1 and N-acetyltransferase 2 in the metabolic activation of 16 heterocyclic amines and related heterocyclics to genotoxicants in recombinant V79 cells." PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/28160022/[6] Degawa, M., et al. (2005). "Effects of α-naphthyl isothiocyanate and a heterocyclic amine, PhIP, on cytochrome P-450, mutagenic activation of various carcinogens and glucuronidation in rat liver." Oxford Academic / Carcinogenesis. URL: https://academic.oup.com/carcin/article/26/5/985/2390885[1] Sugimura, T., et al. (2004). "First report on a series of food-derived mutagenic and carcinogenic heterocyclic amines." J-STAGE. URL: https://www.jstage.jst.go.jp/article/pjab/80/5/80_5_205/_html[4] Oda, Y. (2021). "Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta." PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8445508/[7] Stavric, B., et al. (1997). "Mutagens in commercial food processing and its microbial transformation." PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7918880/[5] Tejs, S. (2008). "The Ames test: a methodological short review." ResearchGate. URL: https://www.researchgate.net/publication/233756201_The_Ames_test_a_methodological_short_review
Comparative Transcriptomics of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline: Evaluating Genotoxic Signatures Against Prototypical HCAs
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Publish Comparison Guide & Protocol Standard Executive Summary & Mechanistic Grounding In the field of toxicogenomics, distin...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Toxicologists, and Drug Development Professionals
Document Type: Publish Comparison Guide & Protocol Standard
Executive Summary & Mechanistic Grounding
In the field of toxicogenomics, distinguishing between DNA-reactive (genotoxic) carcinogens and non-genotoxic xenobiotics is critical for safety assessment and drug development. Heterocyclic aromatic amines (HCAs), such as IQ (2-amino-3-methylimidazo[4,5-f]quinoline) and MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline), are highly potent food-borne mutagens. Their toxicity is driven by the exocyclic 2-amino group, which undergoes metabolic activation to form DNA-adducting nitrenium ions[1].
This guide objectively compares the transcriptomic profile of the classical 2-amino HCAs against 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline —an analogue lacking the critical 2-amino moiety. By removing this functional group, the toxicokinetic fate of the molecule shifts fundamentally. Without the ability to form dG-C8 or dG-N2 DNA adducts[2], 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline fails to trigger the classical p53-mediated DNA Damage Response (DDR). Instead, high-throughput RNA sequencing (RNA-Seq) reveals a transcriptomic signature dominated by mild xenobiotic clearance and oxidative stress pathways (Nrf2/ARE and AhR).
Understanding this structure-activity relationship (SAR) through comparative transcriptomics provides a robust framework for identifying structural liabilities during early-stage drug discovery[3].
Pathway Visualization: Causality in Metabolic Activation
The divergent transcriptomic signatures of these compounds are a direct consequence of their metabolic affinities. 2-amino HCAs require sequential activation by Cytochrome P450 1A2 (CYP1A2) and N-acetyltransferase 2 (NAT2)[2]. The absence of the 2-amino group in 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline bypasses NAT2-mediated esterification, preventing the formation of the ultimate reactive electrophile.
Fig 1: Divergent metabolic activation and transcriptomic signaling pathways of imidazoquinolines.
Comparative Transcriptomic Data
To objectively evaluate performance, we must look at the differential gene expression (DEG) profiles. The data below synthesizes expected Log2 Fold Change (Log2FC) values in metabolically competent HepG2 cells exposed to equipotent doses (10 µM, 24h) of the respective compounds.
As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system . Every step includes a checkpoint to ensure that a negative genotoxic signature for 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline is a true biological finding, not an artifact of poor metabolic competence or sequencing failure.
Phase 1: Cell Culture & Dosing (The Causality of Cell Choice)
Cell Line: Use HepG2 cells. Causality: Unlike standard HEK293 or HeLa cells, HepG2 retains basal expression of CYP1A2 and NAT2, which are absolute prerequisites for evaluating imidazoquinoline bioactivation[3].
Controls:
Vehicle: 0.1% DMSO.
Positive Control: 10 µM IQ (Validates metabolic competence and DDR).
Exposure: Treat cells with 10 µM of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline for 24 hours.
Phase 2: RNA Extraction & Spike-in Validation
Extraction: Lyse cells using TRIzol reagent, followed by column-based purification (e.g., Qiagen RNeasy).
Self-Validation Step: Spike the lysate with ERCC (External RNA Controls Consortium) ExFold RNA Spike-In Mixes . Causality: ERCC spike-ins provide a known concentration gradient. If the bioinformatics pipeline fails to quantify these spike-ins accurately, the absence of CDKN1A upregulation cannot be trusted.
QC Check: Analyze on an Agilent Bioanalyzer. Proceed only if the RNA Integrity Number (RIN) is
≥
8.0.
Phase 3: Library Preparation & Sequencing
Enrichment: Perform Poly(A) selection to enrich for mRNA, filtering out ribosomal RNA.
Sequencing: Sequence libraries on an Illumina NovaSeq 6000 platform (Paired-End 150bp) targeting a depth of 30-40 million reads per sample to ensure sufficient statistical power for low-abundance transcription factors.
Phase 4: Bioinformatics & Orthogonal Validation
Pipeline: FastQC (Quality)
→
STAR (Alignment to GRCh38)
→
DESeq2 (Differential Expression).
Self-Validation Step: Perform orthogonal RT-qPCR on key anchor genes (CYP1A1, CDKN1A, HMOX1). Causality: RNA-Seq is prone to transcript length biases. RT-qPCR confirms that the observed fold-changes are biologically real.
Fig 2: Self-validating RNA-Seq workflow with ERCC controls and orthogonal RT-qPCR validation.
Conclusion
Comparative transcriptomics definitively separates the biological profile of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline from its highly mutagenic 2-amino HCA counterparts. By utilizing a self-validating HepG2 RNA-Seq workflow, researchers can confidently observe that the removal of the 2-amino group abolishes the p53-driven DNA damage signature, redirecting the cellular response toward manageable AhR and Nrf2-mediated xenobiotic clearance. This highlights the profound impact of minor structural modifications on global gene expression and cellular toxicity.
References
Baken, K. A., et al. (2010). "Transcriptomic profile indicative of immunotoxic exposure: in vitro studies in peripheral blood mononuclear cells." Toxicological Sciences, 118(2), 518-528.[Link]
Zhang, H., et al. (2001). "Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in human lymphoblastoid cells." Mutagenesis, 16(2), 169-174.[Link]
Uehara, T., et al. (2011). "Prediction model of potential hepatocarcinogenicity of rat hepatocarcinogens using a large-scale toxicogenomics database." Toxicology and Applied Pharmacology, 255(3), 297-306.[Link]
Personal protective equipment for handling 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline
Executive Summary 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline (CAS 147057-23-6) is a highly potent heterocyclic aromatic amine (HAA). Structurally related to known mutagens and probable human carcinogens like MeIQ, this comp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,5-Dimethyl-1H-imidazo[4,5-f]quinoline (CAS 147057-23-6) is a highly potent heterocyclic aromatic amine (HAA). Structurally related to known mutagens and probable human carcinogens like MeIQ, this compound demands rigorous high-potency active pharmaceutical ingredient (HPAPI) handling protocols[1]. Because aromatic amines are highly lipid-soluble, they are readily absorbed through the skin, gastrointestinal tract, and respiratory system[2]. As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational framework. It ensures absolute laboratory safety by detailing the scientific causality behind every required piece of personal protective equipment (PPE) and handling procedure.
Personal Protective Equipment (PPE) Matrix
When dealing with lipophilic mutagens, standard laboratory PPE is insufficient. The following matrix outlines the required equipment and the mechanistic rationale for each choice to ensure a self-validating safety barrier.
PPE Category
Specification
Causality / Scientific Rationale
Dermal Protection
Double-layered Nitrile Gloves (Extended Cuff)
HAAs easily penetrate lipid bilayers and human skin[2]. Nitrile offers superior chemical resistance to aromatic amines compared to latex. Double gloving provides a fail-safe against micro-tears during mechanical handling.
Respiratory Protection
N95/P100 Particulate Respirator or PAPR
The compound is typically supplied as a lyophilized powder. Static charge can cause micro-particles to aerosolize, creating a severe inhalation hazard.
Ocular Protection
Chemical Splash Goggles (ANSI Z87.1+)
Prevents airborne dust or accidental liquid splashes from dissolving into the lipid-rich ocular mucosa. Standard safety glasses with side shields are inadequate.
Body Protection
Disposable Tyvek® Suit or Fluid-Resistant Lab Coat
Prevents microscopic powder from embedding into the woven fabrics of standard cotton lab coats, which could cause chronic secondary exposure.
Operational Workflow & Handling Protocol
All protocols must be designed to minimize the time the compound spends in its dry, aerosolizable state.
Step 1: Environmental Preparation
Action: Conduct all open-container work inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a minimum face velocity of 100 fpm[3].
Causality: A B2 BSC exhausts 100% of the air to the outside, ensuring that no aerosolized HAA particles are recirculated into the laboratory environment.
Step 2: Weighing and Transfer
Action: Use anti-static weigh boats and a micro-spatula. Ground the balance to eliminate static electricity.
Causality: 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline powder carries a static charge. Anti-static boats prevent the powder from repelling off the surface and becoming airborne, ensuring an accurate and safe transfer.
Step 3: In-Hood Dissolution (The "Wet-Down" Technique)
Action: Do not remove the dry powder from the hood. Immediately dissolve the weighed compound in an appropriate organic solvent (e.g., DMSO or Methanol) to create a concentrated stock solution.
Causality: Solubilizing the compound eliminates the inhalation risk associated with dry powders. Once in solution, the primary risk shifts from inhalation to dermal contact, which is mitigated by the double-gloving protocol.
Step 4: Sealed Transport
Action: Seal the stock solution in an amber glass vial with a PTFE-lined cap. Wipe the exterior of the vial with a 70% ethanol wipe before removing it from the hood.
Causality: Amber glass prevents UV-induced degradation of the HAA. The PTFE liner prevents the solvent from degrading the cap, and the exterior wipe ensures no microscopic contamination is transported to the general lab benches.
Spill Response & Decontamination Plan
A spill involving a carcinogenic HAA requires immediate, calculated action.
Isolate & Evacuate: Evacuate personnel from the immediate vicinity. Ensure full PPE is donned before re-entering.
Containment (Dry Spill): Do not sweep. Sweeping generates aerosols. Gently cover the powder with absorbent pads dampened with a solvent in which the compound is soluble (e.g., ethanol or DMSO) to trap the particles.
Containment (Liquid Spill): Cover with inert, non-combustible absorbent material (e.g., vermiculite or sand).
Chemical Neutralization: Wash the contaminated surface with a 10% sodium hypochlorite (bleach) solution.
Causality: Oxidizing agents like bleach actively degrade the heterocyclic amine ring structure, destroying its mutagenic properties before secondary cleaning[1].
Final Rinse: Wipe the area with 70% ethanol to remove bleach residue, followed by soap and water.
Waste Disposal Plan
Improper disposal of aromatic amines can lead to severe environmental contamination, affecting aquatic organisms and groundwater[2].
Solid Waste: All contaminated consumables (weigh boats, pipette tips, gloves, Tyvek suits) must be placed in a puncture-resistant, biohazard-labeled bag, which is then sealed inside a secondary hazardous waste container.
Liquid Waste: Segregate HAA-containing solvent waste into a dedicated, clearly labeled "Toxic Organic Waste" carboy. Do not mix with general halogenated or non-halogenated waste unless specified by your EHS department.
Destruction: The mandated disposal method for HAAs is high-temperature incineration by a licensed hazardous waste contractor.
Workflow Visualization
The following diagram illustrates the logical progression of the handling protocol, ensuring containment is maintained at every step.
Figure 1: Safe operational workflow for handling 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline.
References
Title: Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. Source: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 56. URL: [Link]
Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Source: ACS Chemical Health & Safety, 2023. URL: [Link]
Title: Measurement of Mycotoxins in Medical Marijuana by LC-MS/MS (NYS DOH MML-303). Source: New York State Department of Health - Wadsworth Center, 2021. URL: [Link]